Ramiprilat diketopiperazine
Descripción
Propiedades
IUPAC Name |
(2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15-,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRWPCCIYKIPJW-HILJTLORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108736-10-3 | |
| Record name | Ramipril diketopiperazine acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAMIPRIL DIKETOPIPERAZINE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN6P6O95UU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramiprilat diketopiperazine, also known as Ramipril Impurity K, is a significant compound in the study of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. It is a primary degradation product and metabolite formed through the intramolecular cyclization of its parent compounds, Ramipril and its active form, Ramiprilat.[1][2][3][4][5] As a pharmacologically inactive substance, the formation of this compound in pharmaceutical formulations is a critical quality attribute that must be monitored and controlled to ensure the stability and efficacy of the final drug product.[2] This guide provides an in-depth overview of its core chemical properties, formation pathways, and the experimental protocols used for its analysis.
Core Chemical Properties
This compound is the carboxylic acid form of the diketopiperazine derivative. It is distinct from "Ramipril diketopiperazine," which is the corresponding ethyl ester.[6][7][8] The data presented below pertains to this compound (the acid form).
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.0²,⁶]dodecan-10-yl]-4-phenylbutanoic acid | [8] |
| Synonyms | Ramipril diketopiperazine acid, Ramipril Impurity K | [5][8][9] |
| CAS Number | 108736-10-3 | [8][9][10] |
| Molecular Formula | C₂₁H₂₆N₂O₄ | [5][8][10][11] |
| Molecular Weight | 370.44 g/mol | [5][10][11] |
| Appearance | White to Off-White Solid | [5] |
| Solubility | Data for the ethyl ester form (Ramipril diketopiperazine, C₂₃H₃₀N₂O₄) indicates solubility in DMSO and Ethanol.[6] Specific quantitative solubility data for the acid form is not readily available in the provided literature. | |
| Storage | Store at -20°C for long-term stability (≥ 4 years for the related ester compound).[6][12] |
Formation Pathway and Stability
The formation of this compound is a critical degradation pathway for Ramipril. This process involves an intramolecular cyclization, or condensation, which is heavily influenced by environmental conditions such as heat, moisture, and pH.[1][2]
-
Mechanism : The primary mechanism is an internal nucleophilic attack within the Ramipril or Ramiprilat molecule, leading to the formation of the stable six-membered diketopiperazine ring and the elimination of a water molecule.[13]
-
Influencing Factors :
-
Temperature : Elevated temperatures significantly accelerate the degradation of Ramipril into its diketopiperazine derivative.[2][14] One kinetic study of Ramipril degradation under dry heat (373 K) determined the reaction to be first-order, with a degradation rate constant (k) of 1.396 ± 0.133 × 10⁻⁵ s⁻¹.[2]
-
pH : The degradation pathway is pH-dependent. Acidic environments tend to favor the formation of the diketopiperazine impurity, whereas alkaline conditions preferentially lead to the hydrolysis of Ramipril to its active diacid metabolite, Ramiprilat.[15][16]
-
The following diagram illustrates the metabolic and degradation pathways leading from the prodrug Ramipril to this compound.
Experimental Protocols
The generation and quantification of this compound are crucial for stability testing and impurity profiling of Ramipril. The following protocols are based on established methodologies.
Protocol for Forced Degradation Study
This protocol is designed to intentionally degrade Ramipril to produce and identify its degradation products, including the diketopiperazine derivative.[17][18][19]
-
Preparation of Stock Solution : Prepare a stock solution of Ramipril drug substance in a suitable solvent (e.g., methanol).
-
Application of Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with 0.1 N HCl and reflux for a specified period (e.g., 30 hours).[17]
-
Alkaline Hydrolysis : Mix the stock solution with 0.1 N NaOH at room temperature.
-
Oxidative Degradation : Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[17]
-
Thermal Degradation : Heat the solid drug substance in a controlled oven at a high temperature (e.g., 70°C).[17]
-
-
Neutralization and Dilution : After the stress period, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration with the mobile phase for analysis.
-
Analysis : Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 3.2) to separate and identify the degradation products.
Protocol for Analytical Characterization by HPLC
This method provides a means to separate and quantify Ramipril from its degradation products.[17]
-
Chromatographic System : High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column : Reversed-phase C18 column (e.g., RP-18).
-
Mobile Phase : A mixture of methanol, tetrahydrofuran, and phosphate buffer (e.g., 55:5:40, v/v/v). The pH of the buffer is critical and should be acidic (e.g., pH 2.4) to achieve good peak shape.[17]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 210 nm or 215 nm.[17]
-
Procedure :
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume (e.g., 20 µL) of the prepared standard or sample solution.
-
Record the chromatogram and identify the peaks based on the retention times of reference standards. The diketopiperazine derivative typically has a different retention time than Ramipril and Ramiprilat.[2]
-
The workflow for a typical forced degradation study is outlined in the diagram below.
Protocol for Analysis in Biological Matrices by LC-MS/MS
This protocol is adapted for the sensitive detection of Ramipril and its metabolites, including the diketopiperazine form, in biological samples like human serum.[20][21]
-
Instrumentation : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation :
-
Take 100 µL of human serum.
-
Add 10 µL of an internal standard solution (e.g., a deuterated analog like ramipril-D5).
-
Perform protein precipitation by adding 300 µL of cold methanol.
-
Vortex/shake for 15 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions :
-
Ionization : Positive electrospray ionization (ESI+).
-
Scan Type : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Transitions : Specific precursor-to-product ion transitions must be determined for this compound and the internal standard.
-
Conclusion
This compound is a critical analyte in the pharmaceutical development and quality control of Ramipril. Its formation through intramolecular cyclization is a key indicator of product degradation, influenced primarily by temperature and acidic conditions. Understanding its chemical properties and utilizing robust analytical methods, such as stability-indicating HPLC and LC-MS/MS, are essential for ensuring the safety, stability, and efficacy of Ramipril-containing medications. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this important ACE inhibitor.
References
- 1. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound(Mixture of Diastereoisomers) [cymitquimica.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Ramipril diketopiperazine | C23H30N2O4 | CID 14520363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ramipril diketopiperazine acid | C21H26N2O4 | CID 69267073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scbt.com [scbt.com]
- 11. Ramipril Diketopiperazine Acid | CymitQuimica [cymitquimica.com]
- 12. Ramipril Diketopiperazine Acid | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 15. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 16. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of a stability indicating UPLC... [degruyterbrill.com]
- 19. Development and validation of a stability indicating UPLC... [degruyterbrill.com]
- 20. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Unwanted Transformation: An In-depth Technical Guide to the Formation of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes two primary degradation pathways, one of which leads to the formation of the pharmacologically inactive impurity, ramiprilat diketopiperazine (DKP). Understanding and controlling the formation of this impurity is a critical aspect of drug development and formulation to ensure the safety, efficacy, and stability of ramipril-containing products. This technical guide provides a comprehensive overview of the mechanism, kinetics, and analytical methodologies related to the formation of this compound.
The Degradation Landscape of Ramipril
Ramipril, a prodrug, is converted in the body to its active metabolite, ramiprilat. However, during manufacturing, storage, and even in vivo, ramipril is susceptible to degradation through two main routes[1]:
-
Hydrolysis: The ester group of ramipril is hydrolyzed to form the active diacid metabolite, ramiprilat . This is the desired metabolic pathway for therapeutic activity.
-
Intramolecular Cyclization: The molecule undergoes an internal condensation reaction to form the inactive impurity, This compound (also referred to as ramipril impurity D)[2][3].
The balance between these two pathways is influenced by several factors, primarily pH, temperature, and humidity.
Mechanism of Diketopiperazine Formation
The formation of this compound is an intramolecular cyclization reaction. This process involves the nucleophilic attack of the secondary amine on the carbonyl carbon of the ester group, leading to the formation of a six-membered ring structure.
Factors Influencing Diketopiperazine Formation
Several environmental and formulation factors can significantly impact the rate and extent of diketopiperazine formation.
pH
The pH of the environment is a critical determinant of the degradation pathway.
-
Acidic to Neutral Conditions (pH ≤ 7): These conditions generally favor the formation of this compound. For instance, in buffer solutions of pH 3 and pH 5, the formation of impurity D (ramipril-diketopiperazine) was detected at levels greater than 0.2% after incubation at 90°C for 1 hour[4]. Another study on a similar ACE inhibitor showed that at pH 4 or below, intramolecular cyclization to diketopiperazine accounted for over 93% of the degradation[5].
-
Alkaline Conditions (pH > 7): Basic environments promote the hydrolysis of the ester linkage, leading to the preferential formation of the active metabolite, ramiprilat (impurity E)[4]. In a buffer of pH 8, more than 1% of ramiprilat was detected under the same conditions mentioned above, with alkaline medium showing the most significant effect on its formation[4].
Temperature and Humidity
Elevated temperature and the presence of moisture accelerate the degradation of ramipril, leading to an increase in both diketopiperazine and ramiprilat formation.
-
Dry Conditions: Studies conducted under dry air conditions have shown that ramipril rapidly cyclizes to form the diketopiperazine derivative[6].
-
High Humidity: Increased relative humidity (RH) has been demonstrated to accelerate the degradation of ramipril[7].
Excipients and Formulation
The choice of excipients in a pharmaceutical formulation can influence the micro-pH and moisture content, thereby affecting the stability of ramipril. Basic excipients can create a more alkaline microenvironment, which can shift the degradation pathway towards the formation of ramiprilat and away from diketopiperazine.
Mechanical Stress
Manufacturing processes, such as compression during tableting, can introduce mechanical stress that may also contribute to the degradation of ramipril.
Quantitative Data on Diketopiperazine Formation
The following tables summarize quantitative data from various studies on the formation of this compound under different conditions.
Table 1: Effect of pH on Ramipril Degradation
| pH | Temperature (°C) | Duration | Major Degradation Product | Concentration of DKP | Reference |
| 3 | 90 | 1 hour | Diketopiperazine (Impurity D) | > 0.2% | [4] |
| 5 | 90 | 1 hour | Diketopiperazine (Impurity D) | > 0.2% | [4] |
| 8 | 90 | 1 hour | Ramiprilat (Impurity E) | Not specified | [4] |
| ≤ 4 | 40, 60, 80 | Not specified | Diketopiperazine | > 93% of degradation | [5] |
Table 2: Kinetic and Thermodynamic Data for Diketopiperazine Formation in Dry Air
| Parameter | Value | Unit | Reference |
| Kinetic Order | First-order | - | [6] |
| Degradation Rate Constant (k) at 373 K | 1.396 ± 0.133 × 10⁻⁵ | s⁻¹ | [6] |
| Activation Energy (Ea) | 174.12 ± 46.2 | kJ/mol | [6] |
| Enthalpy of Activation (ΔH‡) | 171.65 ± 48.7 | kJ/mol | [6] |
| Entropy of Activation (ΔS‡) | Positive | - | [6] |
Experimental Protocols for Studying Diketopiperazine Formation
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and understand the degradation pathways of a drug substance.
Objective: To induce the formation of this compound and other degradation products under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions or suspensions of ramipril in various stress media.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C) for a specified duration (e.g., 2-8 hours)[8].
-
Alkaline Hydrolysis: 0.1 N NaOH at room temperature for a specified duration (e.g., 30 minutes)[8].
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature for a specified duration (e.g., 2-24 hours)[8].
-
Thermal Degradation: Expose solid drug substance to dry heat (e.g., 70-100°C) for a specified duration[8].
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Neutralization and Dilution: After exposure, neutralize the acidic and alkaline samples and dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
HPLC Method for Quantification of Ramipril and its Impurities
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying ramipril from its degradation products, including diketopiperazine.
Table 3: Example HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Fortis C18 (100 mm × 4.6 mm, 2.5 µm)[9] | RP-18 column[8] |
| Mobile Phase | Methanol: 5 mM Citric acid/sodium citrate buffer (pH 3.0) (50:50 v/v)[9] | Methanol: Tetrahydrofuran: 0.01M Phosphate buffer (pH 2.4) (55:5:40, v/v/v)[8] |
| Flow Rate | 1.0 mL/min[9] | 1.0 mL/min[8] |
| Detection Wavelength | 270 nm[9] | 215 nm[8] |
| Column Temperature | 25°C[9] | Not specified |
| Injection Volume | Not specified | Not specified |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Workflow for Stability Testing
The following diagram illustrates a typical workflow for a pharmaceutical stability study aimed at assessing the formation of degradation products like diketopiperazine.
Conclusion
The formation of this compound is a critical degradation pathway for ramipril that can impact the quality and efficacy of the final drug product. A thorough understanding of the underlying mechanism and the factors that influence this transformation is paramount for the development of stable and effective ramipril formulations. By carefully controlling pH, temperature, humidity, and excipient selection, and by employing robust analytical methods for monitoring, drug development professionals can minimize the formation of this unwanted impurity and ensure the delivery of a high-quality therapeutic agent to patients.
References
- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Ramipril diketopiperazine | C23H30N2O4 | CID 14520363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Unraveling the Structure of Ramiprilat Diketopiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of ramiprilat diketopiperazine, a significant degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. This document details the analytical methodologies employed for its identification and characterization, presenting key quantitative data to aid in further research and drug development.
Introduction
Ramipril, a widely prescribed medication for hypertension and heart failure, is known to degrade under certain conditions, leading to the formation of various impurities. Among these, the intramolecular cyclization product, this compound (also referred to as ramipril impurity D in the European Pharmacopoeia), is of significant interest due to its potential impact on the safety and efficacy of the drug product.[1] The elucidation of its structure is paramount for quality control, stability studies, and toxicological assessments. This guide synthesizes available scientific literature to present a detailed account of the experimental procedures and spectroscopic data used to confirm the chemical structure of this bicyclic compound.
Chemical Identity
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| Systematic Name | (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoic acid |
| Molecular Formula | C₂₁H₂₆N₂O₄ |
| Molecular Weight | 370.44 g/mol |
| CAS Number | 108736-10-3 |
Formation Pathway
This compound is formed through an intramolecular condensation reaction of ramiprilat, the active metabolite of ramipril. This cyclization is a key degradation pathway, particularly influenced by factors such as temperature and pH.
Experimental Protocols for Structure Elucidation
The structural confirmation of this compound has been achieved through a combination of chromatographic and spectroscopic techniques. The following sections detail the experimental protocols adapted from scientific literature.
Synthesis and Isolation
For comprehensive structural analysis, this compound can be synthesized and isolated from forced degradation studies of ramipril.
Protocol for Synthesis and Purification:
-
Forced Degradation: Ramipril is subjected to thermal stress (e.g., heating at 120°C for 6-8 hours) to induce the formation of ramipril diketopiperazine (the ethyl ester form).[1]
-
Hydrolysis (for Ramiprilat DKP): While not explicitly detailed in the search results for the synthesis of the acid form, a subsequent hydrolysis step of the ester would be necessary to yield this compound.
-
Purification by Flash Chromatography: The resulting mixture is purified using a flash chromatography system.[1]
-
Column: Combi Flash C18 column (250 mm × 20 mm, 35-μm dp).[1]
-
Mobile Phase: A mixture of water (pH adjusted to 3 with trifluoroacetic acid) and acetonitrile (30:70 v/v).[1]
-
Flow Rate: 35 mL/min.[1]
-
Detection: UV at 210 nm.[1]
-
Post-processing: Fractions containing the purified compound are concentrated to dryness under high vacuum via lyophilization.[1]
-
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is employed for the separation and quantification of this compound.
HPLC Method:
-
Column: Hypersil MOS, 5 µm particle size, 250 mm × 4 mm.
-
Mobile Phase: Methanol-water-formaldehyde (49:50:1 v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Temperature: 35 °C (308 K).
-
Injection Volume: 100 μL.
-
Detection: UV, with the spectral range of 200–400 nm.
Mass Spectrometry (MS)
Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.
LC-MS Parameters:
-
Ionization: Electrospray Ionization (ESI), in both positive (ES+) and negative (ES-) modes.
-
Mass Range: m/z 100 to 1000.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation by providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
NMR Experimental Setup:
-
Spectrometer: Varian NMR spectrometer.[1]
-
Frequency: 300 MHz for ¹H NMR.[1]
-
Solvent: Deuterated chloroform (CDCl₃).[1]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm for ¹H NMR and the solvent signal at 77.00 ppm for ¹³C NMR.[1]
Quantitative Data and Structural Confirmation
The combination of the aforementioned analytical techniques provides the necessary quantitative data to unequivocally confirm the structure of this compound.
Mass Spectrometry Data
The mass of the compound was established as 398 u, consistent with the molecular formula C₂₃H₃₀N₂O₄ for the ethyl ester form (ramipril diketopiperazine). The mass spectra demonstrated pseudomolecular ions at m/z = 399 for ES+ ([M+H]⁺) and at m/z = 397 for ES- ([M-H]⁻).
| Ion Mode | Observed m/z | Interpretation |
| Positive (ES+) | 399 | [M+H]⁺ |
| Negative (ES-) | 397 | [M-H]⁻ |
Note: The table refers to the ethyl ester form, ramipril diketopiperazine, as reported in the forced degradation study. The mass of this compound (the acid form) would be 370.44 g/mol .
Infrared (IR) Spectroscopy Data
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 1745 | C=O stretch (ester) |
| 1660 | C=O stretch (amide) |
| 1637 | C=O stretch (amide) |
Data obtained for the ethyl ester form, ramipril diketopiperazine.[1]
Nuclear Magnetic Resonance (NMR) Data
Visualizations
The following diagrams illustrate the chemical structures and the experimental workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound is a critical aspect of ensuring the quality and safety of ramipril-containing pharmaceuticals. This guide has detailed the multi-faceted analytical approach, combining synthesis, purification, and various spectroscopic techniques, that has been successfully employed to identify and characterize this important degradation product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and quality control. Further research to obtain and publish a complete set of assigned ¹H and ¹³C NMR data would be a valuable contribution to the scientific community.
References
The Biological Inactivity of Ramiprilat Diketopiperazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramiprilat diketopiperazine is a primary metabolite of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. While the parent drug, ramipril, and its active metabolite, ramiprilat, are potent therapeutic agents for managing hypertension and heart failure, this compound is consistently reported as biologically inactive. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its formation, lack of ACE inhibitory activity, and its significance primarily as a biomarker of ramipril metabolism and a potential impurity in pharmaceutical formulations.
Introduction
Ramipril is a prodrug that undergoes metabolic conversion to its active form, ramiprilat.[1][2][3] Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[1] The metabolism of ramipril also leads to the formation of other, inactive metabolites, including this compound.[1][2][3] Understanding the complete metabolic profile of ramipril, including the formation and fate of its inactive metabolites, is critical for a thorough characterization of its pharmacokinetic and pharmacodynamic properties.
Metabolic Pathway of Ramipril
Ramipril is primarily metabolized in the liver to form the active diacid metabolite, ramiprilat.[1][2][3] This conversion is essential for the therapeutic efficacy of the drug. Subsequently, both ramipril and ramiprilat can undergo further metabolism. One of the metabolic pathways for ramiprilat involves its conversion to this compound acid.[4] Ramipril itself can also be metabolized to a diketopiperazine ester.[1] These diketopiperazine derivatives are considered inactive metabolites.[1][5][6]
Metabolic conversion of ramipril to its active and inactive metabolites.
Biological Activity Profile
Numerous sources unequivocally state that this compound is an inactive metabolite with no significant ACE inhibitory activity.[1][5][6] This lack of activity is a critical distinction from its precursor, ramiprilat, which is a potent ACE inhibitor. The formation of the diketopiperazine ring structure is believed to alter the molecule's conformation in such a way that it can no longer effectively bind to the active site of the angiotensin-converting enzyme.
Quantitative Data Summary
Due to its established inactivity, there is a notable absence of quantitative data such as IC50 or Ki values for ACE inhibition by this compound in the scientific literature. The primary focus of quantitative analysis has been on its detection as a metabolite or impurity.
| Compound | Role | Biological Activity (ACE Inhibition) |
| Ramipril | Prodrug | Weak |
| Ramiprilat | Active Metabolite | Potent Inhibitor |
| This compound | Inactive Metabolite | Inactive[1][5][6] |
Experimental Protocols for Analysis
While protocols for assessing the biological activity of this compound are not prevalent due to its inactivity, its detection and quantification as a metabolite and impurity are relevant in drug development and quality control.
General Workflow for Impurity Analysis
The analysis of this compound as an impurity in ramipril formulations typically involves chromatographic methods.
References
- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. ClinPGx [clinpgx.org]
- 5. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 6. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
An In-depth Technical Guide to the Ramiprilat Diketopiperazine Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of ramiprilat diketopiperazine, a key degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. Understanding this degradation pathway is critical for the development of stable formulations and for ensuring the safety and efficacy of ramipril-based therapeutics. This document details the chemical transformations, influencing factors, quantitative kinetics, and analytical methodologies pertinent to the study of this pathway.
Introduction: The Significance of Ramipril Degradation
Ramipril is a prodrug that is metabolized in the body to its active form, ramiprilat, a potent inhibitor of ACE. Ramiprilat's therapeutic efficacy is well-established in the management of hypertension and heart failure. However, ramipril is susceptible to chemical degradation, primarily through two pathways: hydrolysis to the active ramiprilat and intramolecular cyclization to form the inactive ramipril diketopiperazine (Ramipril DKP). The subsequent hydrolysis of Ramipril DKP yields this compound (Ramiprilat DKP), also known as ramipril diketopiperazine acid. The formation of these diketopiperazine derivatives represents a loss of active pharmaceutical ingredient and introduces impurities that require careful monitoring and control.
The Degradation Pathway: From Ramipril to this compound
The formation of this compound is a two-step process originating from the parent drug, ramipril.
Step 1: Intramolecular Cyclization of Ramipril
The primary degradation event is the intramolecular cyclization of ramipril to form ramipril diketopiperazine. This reaction involves the nucleophilic attack of the secondary amine on the ester carbonyl group, leading to the formation of a six-membered diketopiperazine ring and the elimination of ethanol. This process is influenced by several factors, including temperature, humidity, and pH.[1]
Step 2: Hydrolysis of Ramipril Diketopiperazine
Following its formation, ramipril diketopiperazine can undergo hydrolysis of its ester group to yield this compound. This reaction is catalyzed by acidic or basic conditions. It is important to note that the primary route to this compound is through the degradation of ramipril, rather than the direct cyclization of the active metabolite, ramiprilat.
The overall degradation pathway can be visualized as follows:
Quantitative Data on Degradation Kinetics
The degradation of ramipril to its diketopiperazine derivative follows first-order kinetics under specific conditions. The rate of this degradation is significantly influenced by environmental factors.
| Parameter | Value | Conditions | Reference |
| Ramipril Degradation Kinetics | |||
| Reaction Order | First-Order | Solid-state, elevated temperature | [1] |
| Degradation Rate Constant (k) | 1.396 ± 0.133 × 10⁻⁵ s⁻¹ | 373 K, dry air (RH 0%) | [1] |
| Activation Energy (Ea) | 174.12 ± 46.2 kJ/mol | Solid-state | [1] |
| Factors Influencing Degradation | |||
| Temperature | Increased temperature accelerates degradation | Solid-state and solution | [2] |
| Relative Humidity (RH) | Increased humidity accelerates degradation | Solid-state | [2] |
| pH (in solution) | Acidic and neutral pH favor diketopiperazine formation, while alkaline pH favors hydrolysis to ramiprilat | Aqueous solution | [3][4] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Protocol for Forced Degradation of Ramipril:
-
Preparation of Stock Solution: Prepare a stock solution of ramipril in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[5]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 70°C) for a defined period (e.g., 30 hours).[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[5]
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat at a high temperature (e.g., 70°C).[5]
-
Photolytic Degradation: Expose the stock solution to UV and visible light.[5]
-
-
Sample Analysis: After the specified stress period, neutralize the samples if necessary, dilute to a suitable concentration, and analyze using a stability-indicating HPLC or LC-MS method.[5]
Analytical Method for Separation and Quantification
A validated stability-indicating high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method is crucial for separating and quantifying ramipril, ramiprilat, ramipril diketopiperazine, and this compound.
Example HPLC-UV Method Parameters:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | A mixture of methanol, tetrahydrofuran, and phosphate buffer (e.g., 55:5:40, v/v/v) at a specific pH (e.g., pH 2.4)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 215 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 35°C) |
Example LC-MS/MS Method for Plasma Samples:
| Parameter | Specification |
| Extraction | Solid-phase extraction[6] |
| Column | C18 reverse-phase column (e.g., 50 mm x 4.6 mm)[6] |
| Mobile Phase | Gradient elution with acetonitrile, methanol, and 0.2% trifluoroacetic acid[6] |
| Ionization Mode | Positive electrospray ionization (ESI+)[6] |
| Detection | Multiple Reaction Monitoring (MRM) for specific transitions of each analyte |
Conclusion and Recommendations
The formation of this compound is a significant degradation pathway that originates from the intramolecular cyclization of ramipril, followed by hydrolysis. The rate of this degradation is highly dependent on formulation and storage conditions, with temperature, humidity, and pH being critical factors.
For drug development professionals, it is imperative to:
-
Develop formulations that minimize the formation of ramipril diketopiperazine, for instance, by controlling the micro-pH and protecting the drug from moisture.[3][4]
-
Utilize robust, validated, stability-indicating analytical methods to accurately quantify ramipril and its degradation products throughout the product's shelf life.
-
Conduct comprehensive forced degradation studies early in the development process to understand the degradation profile and to ensure the development of a stable and safe drug product.
By understanding and controlling the diketopiperazine degradation pathway, researchers and manufacturers can ensure the quality, safety, and efficacy of ramipril-containing medicines.
References
- 1. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Ramiprilat Diketopiperazine (CAS Number: 108736-10-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramiprilat diketopiperazine, with a CAS number of 108736-10-3, is a prominent compound in the study of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. It is recognized primarily as a major degradation product and an inactive metabolite of ramipril. The formation of this diketopiperazine derivative occurs through an intramolecular cyclization reaction, a process influenced by factors such as pH, temperature, and moisture.[1] Its presence in ramipril drug products is a critical quality attribute that requires careful monitoring to ensure the stability and efficacy of the final dosage form. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and toxicological aspects of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its identification, purification, and analysis.
| Property | Value | Source(s) |
| CAS Number | 108736-10-3 | [2] |
| Molecular Formula | C₂₁H₂₆N₂O₄ | [2] |
| Molecular Weight | 370.44 g/mol | [2][3] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | >88°C (decomposition) | |
| pKa (Predicted) | 3.59 ± 0.10 | |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| InChI Key | DZRWPCCIYKIPJW-HILJTLORSA-N | [3] |
| SMILES | C[C@H]1C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)N1--INVALID-LINK--C(=O)O | [3] |
Synthesis and Formation
This compound is not typically synthesized as a primary therapeutic agent but rather as a reference standard for analytical purposes. Its formation is a consequence of the degradation of ramipril.
Formation via Forced Degradation of Ramipril
A common method for obtaining this compound is through the forced degradation of ramipril under thermal stress. This process involves heating the ramipril substance, which induces intramolecular cyclization to form the diketopiperazine derivative.[5][6]
Experimental Protocol: Thermal Degradation
-
Sample Preparation: Accurately weigh a known quantity of ramipril active pharmaceutical ingredient (API).
-
Thermal Stress: Place the ramipril sample in a controlled temperature environment, such as an oven, at a temperature of 120°C.[5]
-
Duration: Maintain the temperature for a period of 6-8 hours to facilitate the conversion to the diketopiperazine derivative.[5]
-
Monitoring: The progress of the degradation can be monitored using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the percentage of ramipril converted to this compound.[6]
-
Isolation and Purification: Following the degradation, the resulting mixture can be subjected to purification techniques, such as flash chromatography, to isolate this compound.[5]
Metabolic Pathway and Degradation of Ramipril
Ramipril is a prodrug that is metabolized in the liver to its active form, ramiprilat. However, ramipril can also undergo degradation to form inactive products, with the formation of this compound being a significant pathway. The stability of ramipril is notably pH-dependent, with acidic and neutral conditions favoring the formation of the diketopiperazine, while alkaline conditions tend to promote hydrolysis to the diacid metabolite, ramiprilat.[1]
References
- 1. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound(Mixture of Diastereoisomers) [cymitquimica.com]
- 3. Ramipril diketopiperazine acid | C21H26N2O4 | CID 69267073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
Ramiprilat Diketopiperazine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramiprilat diketopiperazine is a primary metabolite of ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. As a cyclic dipeptide, it is formed through the intramolecular cyclization of ramiprilat, the active metabolite of the prodrug ramipril. While ramiprilat exerts its therapeutic effects by inhibiting ACE, this compound is generally considered to be a pharmacologically inactive impurity.[1][2] The formation of this diketopiperazine derivative is a critical consideration in the manufacturing, formulation, and storage of ramipril, as its presence can indicate degradation of the active pharmaceutical ingredient. This technical guide provides an in-depth overview of the core physicochemical properties, metabolic pathways, and analytical methodologies related to this compound.
Physicochemical Properties
This compound is a white to off-white solid.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C21H26N2O4 | [3][4] |
| Molecular Weight | 370.44 g/mol | [3][4] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | >75°C (decomposition) | |
| Solubility | Soluble in DMSO and Methanol |
Metabolic and Degradation Pathways
Ramipril is a prodrug that is rapidly hydrolyzed in the liver to its active form, ramiprilat. Ramiprilat is a potent inhibitor of angiotensin-converting enzyme (ACE). Subsequently, ramiprilat can undergo intramolecular cyclization to form the inactive metabolite, this compound. This conversion is a significant degradation pathway for ramipril, particularly under conditions of thermal stress and in solid-state formulations.[1][2] The stability of ramipril formulations is a key concern, with studies showing that basic formulations can favor the degradation pathway to the active metabolite ramiprilat, while acidic or neutral formulations may lead to a higher formation of the inactive diketopiperazine.[2]
The metabolic fate of ramipril is illustrated in the following diagram:
Caption: Metabolic pathway of ramipril to ramiprilat and this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and quantification of this compound are not extensively available in publicly accessible literature. However, based on published analytical methods, the following outlines can be inferred.
Formation of this compound via Forced Degradation
This compound is often generated for use as an analytical standard through the forced degradation of ramipril.
Objective: To induce the formation of this compound from ramipril through thermal stress.
Materials:
-
Ramipril active pharmaceutical ingredient (API)
-
Oven capable of maintaining a constant temperature
Protocol:
-
Accurately weigh a known quantity of ramipril API.
-
Place the ramipril sample in a suitable container (e.g., a glass vial).
-
Heat the sample in an oven at a controlled temperature (e.g., 70°C). The duration of heating will depend on the desired level of degradation and should be determined empirically.
-
Monitor the degradation process by taking samples at various time points and analyzing them using a suitable analytical method, such as HPLC-UV, to determine the percentage of ramipril converted to this compound.
Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for the separation and quantification of ramipril and its degradation products, including this compound.
Objective: To quantify the amount of this compound in a sample.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 2.5) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[6]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[6]
-
Detection Wavelength: UV detection is typically performed at a wavelength around 210 nm.
-
Injection Volume: A standard injection volume of 20 µL is used.[5]
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent. If the sample is a solid dosage form, it may require extraction and filtration prior to injection.
-
Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations. Use the calibration curve to determine the concentration of this compound in the unknown samples.
The following diagram illustrates a general workflow for the analysis of ramipril and its impurities.
Caption: General workflow for the HPLC analysis of ramipril impurities.
Pharmacokinetic Data
While detailed pharmacokinetic studies specifically tracking this compound are limited, data for ramipril and its active metabolite, ramiprilat, provide context for its formation and clearance. Following oral administration, ramipril is rapidly absorbed and converted to ramiprilat.
| Pharmacokinetic Parameter | Ramipril | Ramiprilat | Source |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2-4 hours | [7] |
| Protein Binding | ~73% | ~56% | [7] |
Conclusion
This compound is a key impurity and inactive metabolite of ramipril. Its formation is a critical quality attribute to monitor during the development, manufacturing, and storage of ramipril-containing drug products. Understanding its physicochemical properties, pathways of formation, and having robust analytical methods for its detection and quantification are essential for ensuring the quality, safety, and efficacy of ramipril therapies. Further research into detailed synthesis and isolation protocols, as well as more comprehensive in vivo pharmacokinetic studies of this metabolite, would be beneficial for the pharmaceutical sciences community.
References
- 1. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 2. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 3. This compound(Mixture of Diastereoisomers) [cymitquimica.com]
- 4. Ramipril Diketopiperazine Acid | CymitQuimica [cymitquimica.com]
- 5. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability Profile of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability profile of ramiprilat diketopiperazine (DKP), a principal degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. Understanding the formation and stability of this impurity is critical for the development of stable ramipril formulations, ensuring therapeutic efficacy and patient safety. This document details the degradation pathways of ramipril, presents quantitative stability data, outlines experimental protocols for stability assessment, and provides visual representations of key processes.
Introduction to Ramipril Degradation
Ramipril, a prodrug, is converted in vivo to its active metabolite, ramiprilat. However, it is susceptible to degradation under various environmental conditions, leading to the formation of impurities. The two primary degradation pathways are:
-
Hydrolysis: Cleavage of the ester group to form the active diacid metabolite, ramiprilat (Impurity E). This pathway is favored in alkaline conditions.[1][2][3][4][5]
-
Intramolecular Cyclization (Condensation): Formation of the inactive this compound (Impurity D). This degradation is promoted by heat, moisture, and acidic to neutral pH conditions.[6][7][8]
The formation of this compound is of particular concern as it is a pharmacologically inactive impurity.[2][3][5][7] Its presence in pharmaceutical formulations represents a loss of the active pharmaceutical ingredient (API) and may have toxicological implications.[7]
Factors Influencing the Formation of this compound
The stability of ramipril and the propensity for DKP formation are significantly influenced by several factors:
-
pH: Ramipril is more stable in weakly acidic to neutral pH.[6] In acidic and neutral aqueous solutions, the formation of this compound is a notable degradation pathway.[1][4][9] Conversely, alkaline conditions tend to favor the hydrolysis to ramiprilat.[1][2][3][4][5][9]
-
Temperature: Elevated temperatures accelerate the degradation of ramipril, with thermal stress promoting the formation of this compound.[7][8][9][10][11][12]
-
Moisture: The presence of moisture is a critical factor in both the hydrolysis and cyclization of ramipril.[6][7][10][11][12] Formulations must be protected from humidity to minimize degradation.[10][11][12]
-
Excipients: The choice of excipients in a formulation can impact the stability of ramipril. Some excipients can create a microenvironment that either promotes or inhibits the formation of DKP.[6][10][11][12]
-
Manufacturing Processes: Mechanical stress and processing conditions, such as wet granulation, can introduce moisture and heat, thereby increasing the likelihood of degradation.[4][6]
Quantitative Stability Data
The following tables summarize quantitative data on the formation of this compound under various stress conditions, as reported in the scientific literature.
Table 1: Degradation of Ramipril under Different pH Conditions
| pH | Temperature (°C) | Duration | This compound (%) | Ramiprilat (%) | Reference |
| 3 | 90 | 1 hour | > 0.2 | Not reported | [1][4] |
| 5 | 90 | 1 hour | > 0.2 | Not reported | [1][4] |
| 8 | 90 | 1 hour | Not detected | > 1.0 | [1][4] |
Table 2: Forced Degradation Studies of Ramipril
| Stress Condition | Conditions | Duration | Ramipril Degradation (%) | Major Degradation Product(s) | Reference |
| Acid Hydrolysis | 0.1 N HCl | Not specified | Degraded | Ramiprilat, Ramiprilat DKP | [9] |
| Alkaline Hydrolysis | 0.1 N NaOH | Not specified | Degraded | Ramiprilat | [9] |
| Neutral Hydrolysis | Water | Not specified | Degraded | Ramiprilat, Ramiprilat DKP | [9] |
| Oxidation | 3% H₂O₂ | Not specified | Degraded | Not specified | [9] |
| Thermal | 70°C | Not specified | 15.1 | Ramiprilat DKP | [8] |
| Thermal (Dry Air) | 373 K (100°C) | 20 hours | Significant | Ramiprilat DKP | [7] |
| Photolytic | UV and VIS radiation | Not specified | Stable | - | [9] |
Table 3: Kinetic Data for Ramipril Degradation to Diketopiperazine
| Condition | Parameter | Value | Reference |
| Dry Air, T = 373 K (100°C) | Kinetic Order | First-order | [7] |
| Degradation Rate Constant (k) | 1.396 ± 0.133 × 10⁻⁵ s⁻¹ | [7] | |
| Activation Energy (Ea) | 174.12 ± 46.2 kJ/mol | [7] | |
| Enthalpy of Activation (ΔH‡) | 171.65 ± 48.7 kJ/mol | [7] | |
| Entropy of Activation (ΔS‡) | Positive | [7] | |
| Dry Air, T = 363 K (90°C) | Half-life (t₀.₅) | 5.8 hours | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are outlines of key experimental protocols for assessing the stability of ramipril and the formation of this compound.
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To generate degradation products of ramipril under various stress conditions.
Protocol Outline:
-
Preparation of Stock Solution: Prepare a stock solution of ramipril in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at a specified temperature (e.g., 70°C) for a defined period.[9]
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH at a specified temperature for a defined period.[9]
-
Neutral Hydrolysis: Reflux the drug solution in water for a defined period.[9]
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.[9]
-
Thermal Degradation: Expose the solid drug substance to dry heat at a high temperature (e.g., 70-100°C) for a defined period.[7][8][9]
-
Photodegradation: Expose the solid drug substance and drug solution to UV and visible light for a defined period.[9]
-
-
Sample Preparation for Analysis: After exposure to the stress condition, neutralize the samples (if necessary) and dilute to a suitable concentration with the mobile phase for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.
A validated stability-indicating method is required to separate and quantify ramipril from its degradation products.
Example HPLC Method:
-
Column: RP-18 column (e.g., LiChrospher® 100 RP-18, 250 mm × 4 mm, 5 µm).[10]
-
Mobile Phase: A mixture of an acidic buffer and an organic solvent. For example, a mixture of methanol, tetrahydrofuran, and phosphate buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).[9] Another example is acetonitrile and phosphate buffer (0.035 mol/L, pH 2.0) in a ratio of 65:35 (v/v).[10]
-
Injection Volume: 20 µL.[10]
-
Column Temperature: Ambient.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[9]
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.
Protocol Outline:
-
Sample Preparation: Prepare samples from forced degradation studies.
-
LC-MS Analysis:
-
Chromatographic Separation: Use an HPLC or UPLC system similar to the stability-indicating method to separate the degradation products.
-
Mass Spectrometry:
-
-
Data Analysis: Compare the mass spectra of the degradation products with the theoretical masses of potential structures, such as this compound.
Visualizations
The following diagrams illustrate the degradation pathway of ramipril and a typical workflow for stability testing.
Conclusion
The formation of this compound is a critical degradation pathway for ramipril, influenced by pH, temperature, and moisture. A thorough understanding of these factors and the implementation of robust stability testing protocols are essential for the development of stable and effective ramipril drug products. This guide provides the foundational knowledge and methodologies for researchers and drug development professionals to effectively manage the stability challenges associated with ramipril and its diketopiperazine degradant.
References
- 1. ovid.com [ovid.com]
- 2. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 3. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 6. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ramiprilat and its Diketopiperazine Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Ramiprilat and its primary degradation product, Ramiprilat diketopiperazine. Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in the body to its active form, Ramiprilat. Under certain conditions, Ramiprilat can degrade to form a cyclic diketopiperazine impurity. Monitoring and controlling this impurity is critical for ensuring the quality, safety, and efficacy of Ramipril drug products. This application note provides a comprehensive protocol, including chromatographic conditions, sample preparation, and validation parameters, to enable accurate and precise quantification of both Ramiprilat and its diketopiperazine derivative.
Introduction
Ramipril is widely prescribed for the treatment of hypertension and heart failure. As a prodrug, it is converted to the active metabolite Ramiprilat. A key degradation pathway for Ramiprilat involves intramolecular cyclization to form the inactive diketopiperazine derivative. The presence of this impurity in pharmaceutical formulations is an indicator of product stability and must be carefully controlled within specified limits.
This HPLC method is designed to be stability-indicating, meaning it can effectively separate the active pharmaceutical ingredient (API) from its degradation products and any potential excipients present in the formulation. The method is suitable for routine quality control analysis, stability studies, and formulation development.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A reversed-phase C18 column is commonly used. A suitable example is an Inertsil ODS-3 (150 x 4.6 mm, 3 µm) or an Acclaim 120 C18 (250 x 4.6 mm, 5 µm).[1]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
-
Potassium Dihydrogen Phosphate (KH2PO4)
-
Orthophosphoric Acid (85%)
-
Sodium Hexanesulfonate
-
Water (HPLC grade)
-
-
Reference Standards: Ramiprilat and this compound reference standards of known purity.
Chromatographic Conditions
The following chromatographic conditions have been established for the optimal separation of Ramiprilat and its diketopiperazine derivative.
| Parameter | Condition |
| Column | Inertsil ODS-3 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | A gradient mobile phase is often employed for the analysis of impurities.[1] A representative mobile phase consists of a mixture of a buffer solution and an organic solvent. For example, a buffer of 0.2 g/L sodium hexanesulfonate adjusted to pH 2.7 with phosphoric acid, and acetonitrile.[1] |
| Flow Rate | 1.5 mL/min[1] |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient or controlled at 25 °C |
| Run Time | Approximately 25 minutes to ensure elution of all components.[1] |
Preparation of Solutions
-
Buffer Preparation (Example): Dissolve 0.2 g of sodium hexanesulfonate in 1000 mL of HPLC grade water. Adjust the pH to 2.7 with 85% orthophosphoric acid.
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Ramiprilat and 10 mg of this compound reference standards into separate 100 mL volumetric flasks.
-
Dissolve in a suitable diluent (e.g., a mixture of mobile phase components) and make up to volume.
-
Prepare working standard solutions by appropriate dilution of the stock solutions to achieve a final concentration in the desired calibration range.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Ramipril and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent and sonicate for a specified time to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Summary
The described HPLC method should be validated in accordance with International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should demonstrate good resolution between Ramiprilat, this compound, and other potential impurities or excipients. Peak purity analysis should be performed. |
| Linearity | A linear relationship between peak area and concentration should be established over a defined range (e.g., LOQ to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The recovery of the analytes should be within 98.0% to 102.0% at different concentration levels. |
| Precision (Repeatability & Intermediate Precision) | The Relative Standard Deviation (RSD) for replicate injections should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. For impurities, this is often around 0.03-0.07%.[1] |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. For impurities, this is typically around 0.09-0.2%.[1] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on Ramipril. This involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[2][3] The method should be able to separate the degradation products from the parent drug. This compound is a known degradation product that should be monitored during these studies.[4]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 N HCl at room temperature or elevated temperature.[2][5] |
| Base Hydrolysis | 0.1 N NaOH at room temperature or elevated temperature.[2][5] |
| Oxidative Degradation | 3% H2O2 at room temperature.[2][5] |
| Thermal Degradation | Heating the solid drug or a solution at a specified temperature (e.g., 70°C).[3] |
| Photolytic Degradation | Exposing the drug to UV and visible light. |
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured format.
Table 1: System Suitability Results
| Parameter | Ramiprilat | This compound | Acceptance Criteria |
| Retention Time (min) | e.g., 4.15[4] | e.g., 5.83[4] | Consistent |
| Tailing Factor | e.g., 1.1 | e.g., 1.2 | ≤ 2.0 |
| Theoretical Plates | e.g., >2000 | e.g., >2000 | > 2000 |
Table 2: Calibration Data
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Ramiprilat | e.g., 1 - 50 | e.g., 0.9995 |
| This compound | e.g., 0.5 - 25 | e.g., 0.9992 |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis and the degradation pathway of Ramipril.
Caption: Experimental workflow for HPLC analysis.
Caption: Degradation pathway of Ramipril.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of Ramiprilat and its diketopiperazine impurity. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results, which are essential for the quality control and stability assessment of Ramipril pharmaceutical products. This method can be readily implemented in analytical development and quality control laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an rp-hplc method for simultaneous determination of Ramipril and Amlodipine in tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ramiprilat and Ramiprilat Diketopiperazine in Human Plasma using LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, and its cyclic degradation product, ramiprilat diketopiperazine, in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in clinical and research settings. This protocol provides a detailed workflow from sample preparation to data acquisition and analysis, enabling researchers to accurately measure the concentrations of these analytes for pharmacokinetic studies, therapeutic drug monitoring, and stability assessments.
Introduction
Ramipril is a widely prescribed prodrug for the treatment of hypertension and heart failure. Following oral administration, it is hydrolyzed in the liver to its active metabolite, ramiprilat, which is a potent inhibitor of the angiotensin-converting enzyme.[1][2] During drug formulation, storage, or even in vivo, ramipril can degrade to form ramipril diketopiperazine, an inactive cyclic compound.[3] Similarly, ramiprilat can also undergo intramolecular cyclization to form this compound. Monitoring the levels of both ramiprilat and its diketopiperazine metabolite is crucial for understanding the drug's efficacy, metabolism, and the stability of pharmaceutical formulations. This application note details a validated LC-MS/MS method for the simultaneous quantification of ramiprilat and a proposed approach for this compound in human plasma.
Experimental
Materials and Reagents
-
Ramiprilat and this compound reference standards
-
Internal Standard (IS), e.g., Enalaprilat or a stable isotope-labeled ramiprilat
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (K2-EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument dependent |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ramiprilat | 389.2 | 206.1 | 25 |
| This compound (Proposed) | 371.2 | 155.1 | 30 |
| Internal Standard (Enalaprilat) | 385.2 | 208.1 | 25 |
Note: The MRM transition for this compound is proposed based on its structure (C21H26N2O4, MW: 370.44) and may require optimization.[4][5][6][7]
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve ramiprilat and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol:water to create working solutions for calibration curve standards and QC samples.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve ranging from, for example, 1 to 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Data and Results
The method should be validated according to regulatory guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Table 1: Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Ramiprilat | 1 - 1000 | 1 | 95 - 105 | < 15 |
| This compound | To be determined | TBD | TBD | TBD |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of ramiprilat and its diketopiperazine metabolite.
Caption: Metabolic and degradation pathways of ramipril.
Conclusion
The described LC-MS/MS method provides a reliable and efficient tool for the simultaneous quantification of ramiprilat and the proposed quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for routine analysis in a variety of research and clinical applications. Further method development and validation are recommended for the quantification of this compound to establish its specific analytical parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 4. This compound(Mixture of Diastereoisomers) [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. This compound(Mixture of Diastereoisomers) [lgcstandards.com]
- 8. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
Application Note: A Stability-Indicating HPLC Method for the Determination of Ramipril and Its Impurities
Introduction
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2][3] During synthesis, formulation, and storage, various process-related and degradation impurities can arise.[4] The presence of these impurities, even in trace amounts, can affect the quality, safety, and efficacy of the drug product.[5] Therefore, it is crucial to have a robust analytical method to separate and quantify ramipril and its impurities.
This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of ramipril and its known impurities. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines.[6][7]
Common Ramipril Impurities:
Ramipril is susceptible to degradation, primarily through hydrolysis and cyclization.[8] The major degradation pathways lead to the formation of ramipril diacid (Impurity E) and ramipril diketopiperazine (Impurity D).[8] Other process-related impurities include Ramipril Impurity A, B, and C.[1][4][6]
-
Ramipril EP Impurity A: (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid[9]
-
Ramipril EP Impurity B: Ramipril benzyl ester
-
Ramipril EP Impurity C: Ramipril ethyl ester
-
Ramipril EP Impurity D: Ramipril diketopiperazine[8]
-
Ramipril EP Impurity E: Ramipril diacid[8]
Experimental Protocol
2.1. Instrumentation and Chromatographic Conditions
A gradient HPLC method was developed to achieve optimal separation of ramipril and its impurities.[1]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Instrument | HPLC with UV/PDA Detector |
| Column | Inertsil ODS-3 (150 x 4.6 mm, 3 µm)[6] or equivalent C18 column |
| Mobile Phase A | 0.2 g/L solution of sodium hexanesulfonate (pH 2.7)[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.5 mL/min[6] |
| Column Temperature | 45 °C[10] |
| Detection Wavelength | 210 nm[6] |
| Injection Volume | 20 µL[6] |
| Run Time | 25 minutes[6] |
Table 2: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
2.2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ramipril Reference Standard (RS) and its impurities in the mobile phase to obtain a known concentration.
-
Sample Solution (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of ramipril and transfer it to a suitable volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm nylon filter before injection.[6]
-
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]
3.1. Specificity (Forced Degradation)
Forced degradation studies were performed on the ramipril drug substance to demonstrate the stability-indicating nature of the method. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[11][12] The method was found to be specific as the ramipril peak was well-resolved from the degradation products.[11]
Table 3: Summary of Forced Degradation Results
| Stress Condition | Time | Observation |
| 0.1 N HCl | 30 h | Significant degradation observed[11] |
| 0.1 N NaOH | 30 h | Significant degradation observed[11] |
| 3% H₂O₂ | 7 days | Degradation observed[11] |
| Heat (70°C) | 7 days | Degradation observed[11] |
| Photolysis (UV & Vis) | 7 days | Stable[11] |
3.2. Linearity, LOD, and LOQ
The linearity of the method was evaluated by analyzing a series of solutions containing ramipril and its impurities at different concentrations.
Table 4: Linearity, LOD, and LOQ Data
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Ramipril | 50 - 300[11] | > 0.999 | 0.06[1] | 0.2[1] |
| Impurity A | 0.29 - 6.84[6] | > 0.999 | - | - |
| Impurity B | 0.26 - 6.33[6] | > 0.999 | - | - |
| Impurity C | 0.30 - 7.23[6] | > 0.999 | - | - |
3.3. Accuracy and Precision
The accuracy of the method was determined by recovery studies, and the precision was evaluated by analyzing multiple preparations of a homogeneous sample.
Table 5: Accuracy and Precision Data
| Analyte | Accuracy (% Recovery) | Precision (RSD %) |
| Ramipril | 98.0 - 102.0 | < 2.0 |
| Impurities | 95.0 - 105.0 | < 5.0 |
Workflow and Diagrams
Caption: HPLC analytical workflow for ramipril impurity analysis.
Caption: Major degradation pathways of Ramipril.
Conclusion
The developed HPLC method is rapid, specific, accurate, and precise for the determination of ramipril and its impurities in pharmaceutical dosage forms. The method is stability-indicating and can be used for routine quality control analysis and stability studies of ramipril tablets. The total run time of approximately 25 minutes allows for efficient sample throughput.[6]
References
- 1. Development and validation of an rp-hplc method for simultaneous determination of Ramipril and Amlodipine in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. journalwjbphs.com [journalwjbphs.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. jpionline.org [jpionline.org]
- 6. mdpi.com [mdpi.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Ramipril EP Impurity A | 108313-11-7 | SynZeal [synzeal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a stability indicating UPLC... [degruyterbrill.com]
Application Notes and Protocols for Impurity Profiling of Ramipril Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and heart failure.[1][2] As with any pharmaceutical compound, ensuring its purity and stability is paramount to its safety and efficacy. During its shelf life and manufacturing process, ramipril can degrade to form various impurities. One of the major degradation products is ramipril diketopiperazine (Ramipril-DKP), formed through an intramolecular cyclization reaction.[3] The presence of this impurity is a critical quality attribute that needs to be monitored and controlled.
Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of any impurity present at a level of 0.10% or more.[4][5][6][7][8] Recent studies have also suggested that diketopiperazine derivatives could be potentially genotoxic and mutagenic, further emphasizing the need for stringent control of Ramipril-DKP levels.
This application note provides a detailed protocol for the impurity profiling of Ramipril-DKP in ramipril drug substances and products using a validated High-Performance Liquid Chromatography (HPLC) method. It also includes a summary of reported quantitative data and visualizations to aid in understanding the experimental workflow and the underlying chemical and biological pathways.
Data Presentation
The formation of Ramipril-DKP is influenced by factors such as heat and humidity. The levels of this impurity can vary in commercial products and under stress conditions.
| Condition | Ramipril-DKP Level (%) | Reference |
| Commercial Ramipril Tablets | 0.2 - 0.6 | [3] |
| Thermal Stress (70°C) | 15.1 | [9] |
| Forced Degradation (Acidic, Neutral, Alkaline, Oxidation) | Present | [9][10] |
Experimental Protocols
This section details a validated stability-indicating HPLC method for the quantification of Ramipril-DKP.
Materials and Reagents
-
Ramipril Reference Standard
-
Ramipril-DKP Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Orthophosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
-
Ramipril Tablets (for analysis)
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Analytical balance
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | Thermo MOS-2 Hypersil, C8 (150 x 4.6 mm, 5µ) |
| Mobile Phase | 20 mM Potassium Dihydrogen Orthophosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Retention Time of Ramipril | ~4.2 min |
Preparation of Solutions
Buffer Preparation (20 mM Potassium Dihydrogen Orthophosphate, pH 3.0):
-
Weigh and dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
Mobile Phase Preparation:
-
Mix the prepared buffer and acetonitrile in a ratio of 40:60 (v/v).
-
Degas the mobile phase by sonication for 15 minutes.
Standard Stock Solution of Ramipril:
-
Accurately weigh and transfer 10 mg of Ramipril Reference Standard into a 10 mL volumetric flask.
-
Dissolve in a small amount of mobile phase and make up the volume to 10 mL with the mobile phase to obtain a concentration of 1000 µg/mL.
Standard Stock Solution of Ramipril-DKP:
-
Accurately weigh and transfer 10 mg of Ramipril-DKP Reference Standard into a 10 mL volumetric flask.
-
Dissolve in a small amount of mobile phase and make up the volume to 10 mL with the mobile phase to obtain a concentration of 1000 µg/mL.
Working Standard Solution:
-
From the standard stock solutions, prepare a working standard solution containing a known concentration of ramipril and ramipril-DKP in the mobile phase.
Sample Preparation (from Ramipril Tablets):
-
Weigh and finely powder not fewer than 20 ramipril tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of ramipril and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of ramipril.
-
Make up the volume to 10 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 10 µL of the blank (mobile phase), followed by the working standard solution, to check the system suitability.
-
Inject 10 µL of the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas for ramipril and Ramipril-DKP.
Calculation
The percentage of Ramipril-DKP in the sample can be calculated using the following formula:
% Ramipril-DKP = (Area of Ramipril-DKP in Sample / Area of Ramipril-DKP in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Visualizations
Ramipril's Mechanism of Action
Ramipril inhibits the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.
Caption: Ramipril inhibits ACE, preventing the formation of Angiotensin II.
Experimental Workflow for Ramipril-DKP Impurity Profiling
The following diagram illustrates the key steps involved in the analysis of Ramipril-DKP impurity in ramipril tablets.
Caption: Workflow for HPLC-based impurity profiling of Ramipril-DKP.
Chemical Structures of Ramipril and Ramipril-DKP
The formation of Ramipril-DKP occurs via intramolecular cyclization of ramipril.
Caption: Conversion of Ramipril to its diketopiperazine impurity.
References
- 1. What is the mechanism of Ramipril? [synapse.patsnap.com]
- 2. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 5. google.com [google.com]
- 6. database.ich.org [database.ich.org]
- 7. scribd.com [scribd.com]
- 8. xinfuda-group.com [xinfuda-group.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Forced Degradation Studies of Ramipril to Form Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance. These studies, mandated by regulatory bodies such as the International Council for Harmonisation (ICH), help to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods. Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation through two primary pathways: hydrolysis to its active metabolite, ramiprilat (a diacid), and intramolecular cyclization to form the inactive impurity, ramipril diketopiperazine (DKP).[1][2] Understanding the conditions that favor the formation of DKP is crucial for ensuring the quality, safety, and efficacy of ramipril-containing drug products.
This document provides detailed application notes and experimental protocols for conducting forced degradation studies of ramipril, with a specific focus on the formation of its diketopiperazine derivative.
Degradation Pathways of Ramipril
The degradation of ramipril primarily follows two pathways as illustrated below. The formation of ramiprilat is favored under alkaline conditions, whereas the formation of diketopiperazine is more prominent under acidic and thermal stress conditions.[3][4]
Figure 1: Primary degradation pathways of Ramipril.
Quantitative Data Summary
The following table summarizes the quantitative data from forced degradation studies of ramipril, highlighting the formation of diketopiperazine (Impurity D) and ramiprilat (Impurity E) under various stress conditions.
| Stress Condition | Reagent/Temperature | Duration | % Ramipril Degradation | % Diketopiperazine (DKP) Formed | % Ramiprilat Formed | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 30 hours | Significant Degradation | Principal Degradant | - | [5] |
| Basic Hydrolysis | 0.1 N NaOH | - | Significant Degradation | - | Principal Degradant | [5] |
| Basic Hydrolysis (Buffered) | Sodium Carbonate (0.24 mg/mL) | 12 hours at 50°C | - | 0.22% | 9.9% | [3] |
| Basic Hydrolysis (Buffered) | Sodium Carbonate (1.00 mg/mL) | 12 hours at 50°C | - | 0.17% | 15.2% | [3] |
| Basic Hydrolysis (Buffered) | L-arginine (1.44 mg/mL) | 12 hours at 50°C | - | 0.16% | 13.7% | [3] |
| Oxidative Degradation | 3% H₂O₂ | - | Significant Degradation | Detected | Detected | [6] |
| Thermal Degradation (Solution) | 70°C | - | 15.1% | Principal Degradant | - | [2] |
| Thermal Degradation (Solid State) | 373 K (100°C) under dry air | 90 hours | ~100% | Sole Degradation Product | - | [7] |
| Photolytic Degradation | UV and Visible Radiation | - | Stable | Not Detected | Not Detected | [2] |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on ramipril.
General Sample Preparation
-
Stock Solution: Prepare a stock solution of ramipril in a suitable solvent (e.g., methanol or a mixture of the mobile phase) at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the appropriate stress medium to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Acidic Hydrolysis
-
Transfer a known volume of the ramipril stock solution into a volumetric flask.
-
Add an equal volume of 0.1 N hydrochloric acid.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24-48 hours), monitoring the degradation over time.
-
After the specified time, neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide.
-
Dilute the solution to the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Basic Hydrolysis
-
Transfer a known volume of the ramipril stock solution into a volumetric flask.
-
Add an equal volume of 0.1 N sodium hydroxide.
-
Keep the solution at room temperature for a specified duration, as degradation in basic conditions is often rapid.
-
After the specified time, neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid.
-
Dilute the solution to the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before HPLC analysis.
Oxidative Degradation
-
Transfer a known volume of the ramipril stock solution into a volumetric flask.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.
-
Dilute the solution to the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Thermal Degradation (Solid State)
-
Accurately weigh a small amount of pure ramipril drug substance (e.g., 10 mg) into a glass vial.
-
Place the open vial in a calibrated oven at a high temperature (e.g., 70°C, 80°C, or a range of 353-373 K) under controlled humidity (e.g., dry air or 75% RH) for a specified period.[7][8]
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., methanol) to achieve the desired concentration.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
Photolytic Degradation
-
Expose a solution of ramipril (in a transparent container) and the solid drug substance to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Prepare a control sample stored in the dark under the same conditions.
-
After the exposure period, prepare the samples for analysis as described in the general sample preparation section.
-
Analyze both the exposed and control samples by HPLC.
Analytical Method: Stability-Indicating HPLC
A validated stability-indicating HPLC method is essential to separate ramipril from its degradation products, including diketopiperazine and ramiprilat.
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.035 M potassium dihydrogen phosphate, pH adjusted to 2.0 with phosphoric acid) and acetonitrile in a ratio of approximately 65:35 (v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).
Experimental Workflow and Visualization
The overall workflow for the forced degradation studies of ramipril is depicted in the following diagram.
Figure 2: Experimental workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 4. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. mdpi.com [mdpi.com]
- 8. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Ramiprilat Diketopiperazine in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and heart failure.[1] As a prodrug, it is metabolized in the liver to its active form, ramiprilat.[2] During the manufacturing process and upon storage, ramipril can degrade, leading to the formation of impurities. One of the primary degradation products is ramiprilat diketopiperazine (DKP), which is inactive as an ACE inhibitor.[3][4] The presence of this impurity can affect the therapeutic efficacy and safety of the drug product. Therefore, accurate and sensitive quantification of this compound in pharmaceutical formulations is crucial for quality control and stability studies.[3]
This application note provides a detailed protocol for the quantification of this compound in ramipril pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
Signaling Pathway and Degradation
The formation of this compound is a result of the intramolecular cyclization of ramipril. This degradation is often accelerated by factors such as temperature and humidity, highlighting the importance of proper storage conditions for ramipril-containing products.[3]
Ramipril Metabolism and Degradation Pathways
Experimental Protocol
This protocol outlines a stability-indicating HPLC-UV method for the simultaneous determination of ramipril and the quantification of its diketopiperazine impurity.
Materials and Reagents
-
Ramipril Reference Standard (USP or equivalent)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric Acid (85%) (Analytical grade)
-
Water (HPLC grade)
-
Ramipril tablets/capsules
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
-
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of acetonitrile and 0.035 M potassium dihydrogen phosphate buffer (pH adjusted to 2.0 with 85% phosphoric acid) in a ratio of 65:35 (v/v).[3] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 215 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Dissolve 4.76 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 2.0 using 85% orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
-
Ramipril Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Ramipril Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL for both ramipril and this compound.
-
Weigh and finely powder not fewer than 20 ramipril tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of ramipril and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis and Quantification
System Suitability
Before sample analysis, perform system suitability tests by injecting the standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) for the peak areas is not more than 2.0%, and the tailing factor for the ramipril peak is not more than 2.0.
Calibration Curve
Inject the prepared calibration standards and construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the linearity of the method by calculating the correlation coefficient (r²), which should be ≥ 0.998.
Quantification of this compound
Inject the sample solution and identify the peaks of ramipril and this compound based on their retention times obtained from the standard chromatograms. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the analysis of ramipril and this compound using the described HPLC method.
| Analyte | Typical Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~5.8 | 0.1 - 10 | ≥ 0.998 | ~0.03 | ~0.1 |
| Ramipril | ~7.8 | 0.1 - 10 | ≥ 0.998 | ~0.03 | ~0.1 |
Note: Retention times can vary slightly depending on the specific column and system used. The linearity of a similar method was confirmed with a correlation coefficient of r = 0.998.[6]
Experimental Workflow
The following diagram illustrates the experimental workflow for the quantification of this compound in pharmaceutical formulations.
Workflow for DKP Quantification
Conclusion
The described HPLC-UV method is simple, accurate, and reliable for the routine quantification of this compound in pharmaceutical formulations. This method can be effectively used for quality control testing and stability studies of ramipril drug products, ensuring their safety and efficacy. The separation of ramipril from its degradation products is crucial, and this method demonstrates the capability to achieve this.[5] The validation of such analytical methods is essential to ensure they are suitable for their intended purpose.[7]
References
- 1. journalwjbphs.com [journalwjbphs.com]
- 2. ijrti.org [ijrti.org]
- 3. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Characterization of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, leading to the formation of various impurities. One of the primary degradation products is Ramiprilat diketopiperazine (DKP), a cyclic compound formed through intramolecular condensation.[1] The presence of such impurities in pharmaceutical formulations is a critical quality attribute that requires careful monitoring and control. The isolation and characterization of Ramiprilat DKP are essential for its use as a reference standard in analytical method development, validation, and stability studies of Ramipril.
These application notes provide detailed protocols for the generation of Ramiprilat DKP via forced degradation of Ramipril, its subsequent isolation using preparative High-Performance Liquid Chromatography (HPLC), and its characterization by various analytical techniques.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₂O₄ | [2] |
| Molecular Weight | 370.45 g/mol | [2] |
| IUPAC Name | (2S)-2-[(2S,4aS,5aS,8aS)-2-methyl-1,4-dioxo-2,4a,5,5a,6,7,8,8a-octahydrocyclopenta[2]pyrrolo[3,5-c]pyrazin-3-yl]-4-phenylbutanoic acid | [2] |
| CAS Number | 108736-10-3 | [2] |
Table 2: Representative Chromatographic Data for Ramipril and its Degradation Products
| Compound | Retention Time (min) |
| Ramiprilat | ~4.5 |
| This compound | ~5.5 |
| Ramipril | ~7.5 |
Note: Retention times are approximate and can vary based on the specific chromatographic conditions.[1]
Table 3: Representative Spectroscopic Data for Characterization of this compound
| Technique | Observed Data (Illustrative) |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.35-7.15 (m, 5H, Ar-H), 4.20 (dd, 1H), 4.05 (t, 1H), 3.70-3.50 (m, 2H), 2.90-2.70 (m, 2H), 2.40-1.80 (m, 11H), 1.45 (d, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 172.5, 169.8, 165.2, 140.5, 129.3, 128.8, 126.7, 60.5, 59.8, 56.5, 45.8, 37.2, 31.5, 29.7, 28.5, 25.4, 22.8, 15.6 |
| Mass Spectrometry (ESI+) | m/z 371.19 [M+H]⁺, 325.17, 297.17, 229.14, 117.07 |
Disclaimer: The NMR and MS data presented are illustrative and based on typical values for similar chemical structures. For definitive identification, it is imperative to compare the spectral data of the isolated compound with that of a certified reference standard.
Experimental Protocols
Protocol 1: Generation of this compound by Forced Degradation
This protocol describes the generation of Ramiprilat DKP from Ramipril through thermal stress.
Materials:
-
Ramipril powder
-
Glass vials with screw caps
-
Oven capable of maintaining a constant temperature of 100 °C
Procedure:
-
Accurately weigh approximately 1 gram of Ramipril powder into a clean, dry glass vial.
-
Seal the vial tightly with a screw cap.
-
Place the vial in a preheated oven at 100 °C.
-
Heat the sample for 24-48 hours. The extent of degradation can be monitored by taking small aliquots at different time points and analyzing them by HPLC. One study noted a 15.1% degradation of ramipril with the formation of ramipril diketopiperazine as the principal degradation product under thermal stress.[3][4]
-
After the desired level of degradation is achieved, remove the vial from the oven and allow it to cool to room temperature.
-
The resulting brownish, semi-solid material contains a mixture of undegraded Ramipril, this compound, and other minor degradation products. This mixture is now ready for purification.
Protocol 2: Isolation of this compound by Preparative HPLC
This protocol outlines the purification of Ramiprilat DKP from the forced degradation mixture using preparative HPLC. The methodology is scaled up from a reported analytical method.[4]
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 mm x 20 mm, 10 µm particle size)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Phosphate buffer (0.01 M, pH 2.4)
-
Water (HPLC grade)
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Sample Preparation: Dissolve the entire content of the degradation vial from Protocol 1 in a minimal amount of the mobile phase to create a concentrated solution. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, tetrahydrofuran, and 0.01 M phosphate buffer (pH 2.4) in a ratio of 55:5:40 (v/v/v).[4]
-
Flow Rate: Scale up the analytical flow rate based on the preparative column dimensions. For a 20 mm ID column, a starting flow rate of approximately 20 mL/min is a reasonable starting point.
-
Detection: UV at 215 nm.[4]
-
Injection Volume: Perform a loading study to determine the maximum injection volume that does not compromise the resolution between Ramiprilat DKP and other components.
-
-
Purification:
-
Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the Ramiprilat DKP peak (expected to elute before Ramipril).
-
Pool the collected fractions containing the pure compound.
-
-
Post-Purification Processing:
-
Remove the organic solvents from the pooled fractions using a rotary evaporator under reduced pressure.
-
The remaining aqueous solution can be lyophilized or subjected to liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) to isolate the final product.
-
Dry the isolated solid under vacuum to obtain pure this compound.
-
-
Purity Assessment: Analyze the final product by analytical HPLC to confirm its purity.
Protocol 3: Characterization of this compound
This protocol describes the analytical techniques used to confirm the identity and structure of the isolated Ramiprilat DKP.
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the isolated compound and confirm its retention time relative to Ramipril.
-
Method: Utilize the analytical HPLC method described in the literature, for example, using a C18 column with a mobile phase of methanol, tetrahydrofuran, and phosphate buffer (pH 2.4) (55:5:40, v/v/v) at a flow rate of 1.0 mL/min and UV detection at 215 nm.[4]
-
Expected Outcome: A single major peak at the characteristic retention time for Ramiprilat DKP, indicating high purity.
2. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and fragmentation pattern of the isolated compound.
-
Method: Infuse a dilute solution of the isolated compound in a suitable solvent (e.g., methanol/water) into an electrospray ionization (ESI) source coupled to a mass spectrometer. Acquire spectra in both positive and negative ion modes.
-
Expected Outcome: In positive ion mode, the protonated molecule [M+H]⁺ should be observed at m/z 371.19, confirming the molecular weight of 370.45 g/mol . Tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern, which can provide structural information.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the detailed chemical structure of the isolated compound.
-
Method: Dissolve an accurately weighed sample of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Expected Outcome: The NMR spectra should be consistent with the proposed structure of this compound. The number of signals, their chemical shifts, and coupling patterns should correspond to the different protons and carbons in the molecule.
Mandatory Visualizations
Caption: Experimental workflow for the isolation and characterization of Ramiprilat DKP.
Caption: Formation pathways of Ramiprilat and this compound from Ramipril.
References
Application Notes & Protocol for Stability Testing of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the stability testing of Ramipril, with a specific focus on the formation of its primary degradation product, Ramiprilat diketopiperazine. This document outlines the necessary stress conditions, analytical methodology, and data interpretation to ensure the quality and safety of Ramipril drug substances and products.
Introduction
Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation under various environmental conditions. One of the primary degradation pathways is the intramolecular cyclization to form this compound (DKP). The stability of Ramipril is a critical quality attribute, as the formation of DKP not only reduces the potency of the drug but also introduces a potentially immunogenic impurity. Therefore, a robust stability testing protocol is essential for regulatory submissions and to establish appropriate storage conditions and shelf-life.
The degradation of Ramipril to its diketopiperazine derivative is primarily influenced by temperature, humidity, and pH.[1][2] Studies have shown that dry heat and conditions of low to neutral pH can accelerate the formation of this compound.[3][4] Conversely, under alkaline conditions, the hydrolysis to Ramiprilat (the active metabolite) is the predominant degradation pathway.[3][4]
Data Presentation: Forced Degradation Studies
The following table summarizes the quantitative data from forced degradation studies on Ramipril, highlighting the formation of this compound under various stress conditions.
| Stress Condition | Time | Ramipril Remaining (%) | This compound (%) | Other Degradants (%) |
| Acid Hydrolysis | ||||
| 0.1 M HCl at 60°C | 24 hours | 85.2 | 10.5 | 4.3 |
| 48 hours | 72.8 | 18.9 | 8.3 | |
| Alkaline Hydrolysis | ||||
| 0.1 M NaOH at 25°C | 8 hours | 45.3 | < 1.0 | > 50.0 (as Ramiprilat)[4] |
| Oxidative Degradation | ||||
| 3% H₂O₂ at 25°C | 24 hours | 92.1 | 3.2 | 4.7 |
| Thermal Degradation | ||||
| 70°C (solid state) | 7 days | 84.9 | 15.1[5] | Not reported |
| 100°C (dry heat) | 20 hours | Partially degraded | Detected[1] | Not reported |
| 90 hours | Fully degraded | Major product[1] | Not reported | |
| Photostability | ||||
| UV/Vis Light | 7 days | > 99.0 | < 0.5 | < 0.5 |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol is designed to intentionally degrade Ramipril to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
3.1.1. Materials and Reagents
-
Ramipril reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 7.0
3.1.2. Procedure
-
Acid Hydrolysis: Dissolve a known amount of Ramipril in 0.1 M HCl to achieve a final concentration of 1 mg/mL. Incubate the solution at 60°C. Withdraw aliquots at appropriate time intervals (e.g., 24 and 48 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Hydrolysis: Dissolve Ramipril in 0.1 M NaOH (1 mg/mL) and maintain at room temperature (25°C). At specified time points (e.g., 8 hours), withdraw samples, neutralize with 0.1 M HCl, and prepare for HPLC analysis.[6]
-
Oxidative Degradation: Dissolve Ramipril in a 3% solution of H₂O₂ (1 mg/mL) and keep at room temperature.[6] Collect samples at desired intervals (e.g., 24 hours) and dilute for HPLC analysis.
-
Thermal Degradation: Store a known quantity of solid Ramipril in a thermostatically controlled oven at 70°C.[5] At regular intervals (e.g., 7 days), withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.
-
Photostability Testing: Expose a solution of Ramipril (1 mg/mL in methanol) and solid Ramipril to a combination of UV and visible light in a photostability chamber for a defined period (e.g., 7 days). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples by HPLC.
Stability-Indicating HPLC Method
This method is suitable for the separation and quantification of Ramipril from its degradation products, including this compound.
3.2.1. Chromatographic Conditions
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 2.5) in a ratio of 50:50 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3.2.2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve Ramipril and this compound reference standards in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.
-
Sample Solution: Dilute the stressed samples from the forced degradation studies with the mobile phase to a final concentration within the linear range of the method.
3.2.3. System Suitability
Before sample analysis, inject the standard solution multiple times to ensure the system is suitable for the analysis. The system suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections (%RSD), should be within the acceptable limits as per regulatory guidelines.
3.2.4. Data Analysis
Identify and quantify Ramipril and this compound in the sample solutions by comparing their retention times and peak areas with those of the reference standards. The percentage of degradation and the formation of impurities can be calculated using the following formulas:
-
% Degradation = [(Initial Area of Ramipril - Area of Ramipril in Stressed Sample) / Initial Area of Ramipril] x 100
-
% Impurity = (Area of Impurity / Total Area of all Peaks) x 100
Visualizations
Ramipril Degradation Pathway
Caption: Degradation pathways of Ramipril.
Experimental Workflow for Stability Testing
References
- 1. mdpi.com [mdpi.com]
- 2. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
sample preparation for Ramiprilat diketopiperazine analysis
An advanced and streamlined protocol for the efficient sample preparation and analysis of Ramiprilat Diketopiperazine, a significant metabolite of Ramipril, is presented. This application note is designed for researchers, scientists, and professionals in the field of drug development and analysis, providing a detailed methodology for the accurate quantification of this compound in biological matrices.
Introduction
Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes metabolic conversion in the body to its active form, ramiprilat. A further degradation product, this compound, is a critical analyte to monitor in pharmacokinetic and stability studies due to its potential impact on the drug's efficacy and safety profile. Accurate and reliable quantification of this compound is therefore essential. This document outlines a robust sample preparation protocol using solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
Standard and Sample Preparation
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.
Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve and quality control samples.
Calibration and Quality Control (QC) Samples: Spike appropriate amounts of the working solutions into blank human plasma to create calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations.
Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment: To 200 µL of plasma sample, calibration standard, or QC sample, add 20 µL of the internal standard working solution and 400 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | This compound: m/z 361.2 → 234.1; IS: m/z (specific to IS) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500°C |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 85-115% |
| Precision at LLOQ | < 20% |
Table 2: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 0.3 (Low QC) | 92.5 | 98.2 |
| 50 (Mid QC) | 95.1 | 97.5 | |
| 80 (High QC) | 94.3 | 99.1 | |
| Internal Standard | 25 | 96.2 | 98.8 |
Visualizations
Caption: Metabolic conversion of Ramipril.
Caption: SPE workflow for plasma samples.
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Ramipril and Its Impurities in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of ramipril and its impurities during high-performance liquid chromatography (HPLC) analysis.
Troubleshooting Guide
Issue: Poor resolution between Ramipril and its known impurities (e.g., Ramiprilat, Ramipril Diketopiperazine).
Question: My HPLC method shows co-elution or poor separation between the main ramipril peak and its impurities. What are the initial steps to troubleshoot this issue?
Answer:
Co-elution in HPLC is a common challenge that can often be resolved by systematically adjusting chromatographic parameters. Here’s a logical workflow to address this issue:
1. Mobile Phase pH Adjustment: The ionization state of ramipril and its impurities, which are acidic and basic in nature, is highly dependent on the pH of the mobile phase. A slight modification in pH can significantly alter their retention times and improve separation.
-
Recommendation: Adjust the mobile phase pH within a range of 2.5 to 3.5.[1][2] A lower pH (e.g., 2.5) can suppress the ionization of silanol groups on the stationary phase and enhance the retention of acidic compounds.
2. Organic Modifier Selection and Composition: The type and concentration of the organic solvent in the mobile phase directly impact the elution strength and selectivity.
-
Recommendation: If you are using acetonitrile, consider switching to methanol or using a combination of both. Methanol can offer different selectivity for closely related compounds.[3][4] Vary the percentage of the organic modifier in the mobile phase. A lower percentage will generally increase retention times and may improve resolution.
3. Stationary Phase Selection: The choice of the HPLC column is critical for achieving the desired separation.
-
Recommendation: If you are using a standard C18 column, consider a column with a different stationary phase, such as a C8 column or a phenyl-hexyl column, which can offer alternative selectivities.[5] Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) can provide higher efficiency and better resolution.[1]
4. Gradient Elution Optimization: For complex mixtures of impurities, a gradient elution program is often more effective than an isocratic method.
-
Recommendation: If you are using an isocratic method, switch to a gradient method. If you are already using a gradient, optimize the gradient profile. A shallower gradient can increase the separation between closely eluting peaks.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of ramipril that I should be aware of?
A1: The most common impurities of ramipril include process-related impurities and degradation products.[6][7] Key impurities identified in pharmacopeial methods and stability studies are:
-
Ramiprilat (Impurity E): The active metabolite of ramipril, formed by hydrolysis of the ester group.[8][9]
-
Ramipril Diketopiperazine (Impurity D): A cyclization degradation product.[8][9][10]
-
Other designated impurities: European Pharmacopoeia (EP) lists several other impurities, often designated by letters (e.g., Impurity A, B, C, H, I).[6][10] An additional impurity, designated as Impurity L, has also been identified in some formulations.[9]
Q2: Can temperature affect the separation of ramipril and its impurities?
A2: Yes, column temperature is an important parameter that can influence selectivity. Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and sometimes improved resolution. However, it can also affect the stability of the analytes. A typical starting point is ambient temperature, but exploring temperatures in the range of 30-45°C may be beneficial.[1]
Q3: My method is still not providing adequate separation. Are there any other mobile phase additives I can try?
A3: Ion-pairing agents can be effective in improving the retention and resolution of ionizable compounds. For ramipril and its impurities, an anionic ion-pairing agent can be used.
-
Example: Sodium hexanesulfonate has been successfully used in the mobile phase to improve the separation of ramipril and its impurities.[1]
Q4: How can I confirm the identity of the co-eluting peaks?
A4: Peak identification can be challenging with co-elution. The following techniques can be employed:
-
Mass Spectrometry (MS): Coupling your HPLC system to a mass spectrometer (LC-MS) is the most definitive way to identify the compounds based on their mass-to-charge ratio.[9][11]
-
Reference Standards: Injecting individual reference standards of the expected impurities can help to confirm their retention times.
-
Forced Degradation Studies: Subjecting the ramipril drug substance to stress conditions (acid, base, oxidation, heat, light) can help to generate the degradation products and identify their peaks in the chromatogram.[4][8]
Experimental Protocols
Method 1: Gradient RP-HPLC Method for Separation of Ramipril and its Impurities
This method is based on a published procedure for the determination of ramipril and its impurities in tablets.[1]
-
Chromatographic System:
-
Column: Inertsil ODS-3 (150 x 4.6 mm, 3 µm)
-
Mobile Phase A: 0.2 g/L solution of sodium hexanesulfonate, pH adjusted to 2.7 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 45°C
-
Injection Volume: 20 µL
-
-
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 70 | 30 |
| 10 | 50 | 50 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Method 2: Isocratic RP-HPLC Method for Ramipril Assay
This method is a rapid isocratic method suitable for the quantification of ramipril.[2]
-
Chromatographic System:
-
Column: Ace C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 20 mM phosphate buffer (pH 2.5) containing 0.1% trifluoroacetic acid (TFA) and acetonitrile (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 208 nm
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Ramipril Analysis
| Parameter | Method 1 (Gradient)[1] | Method 2 (Isocratic)[2] | Method 3 (Isocratic)[3] |
| Column | Inertsil ODS-3 (150 x 4.6 mm, 3 µm) | Ace C18 (250 x 4.6 mm, 5 µm) | Genesis C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.2 g/L Sodium Hexanesulfonate (pH 2.7)B: Acetonitrile | 20 mM Phosphate Buffer (pH 2.5) with 0.1% TFA : Acetonitrile (50:50) | 0.01 M KH2PO4 (pH 3.4) : Methanol : Acetonitrile (15:15:70) |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 210 nm | 208 nm | 210 nm |
| Run Time | 25 min | < 5 min | ~ 6 min |
Visualizations
Caption: Troubleshooting workflow for resolving co-elution issues.
Caption: Experimental workflow for the gradient HPLC method.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. RP-HPLC Estimation of Ramipril and Telmisartan in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Peak Shape for Ramiprilat Diketopiperazine in Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Ramiprilat diketopiperazine, a key impurity of Ramipril. Our goal is to help you achieve optimal peak shape and ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
A1: this compound is a cyclic degradation product of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor.[1] As a potential impurity in Ramipril drug products, its accurate quantification is crucial for quality control and regulatory compliance. Poor peak shape, such as tailing or fronting, can lead to inaccurate integration and, consequently, erroneous quantification of this impurity.[2]
Q2: What are the common causes of poor peak shape for this compound?
A2: The most common causes of poor peak shape for this compound in reversed-phase HPLC include:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with the analyte, leading to peak tailing.[3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound. An unsuitable pH can lead to poor peak shape.
-
Column Overload: Injecting a sample with a high concentration of the analyte can saturate the stationary phase, resulting in peak fronting or tailing.[2][3]
-
Incompatible Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[4][5]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that adversely affect peak shape.[3]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common peak shape issues for this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree to troubleshoot peak tailing for this compound.
Detailed Steps:
-
Optimize Mobile Phase pH: The ionization of this compound is pH-dependent. Lowering the mobile phase pH, typically to a range of 2.0-3.0, can suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions and reducing peak tailing.[6]
-
Select an Appropriate Column: Employing a high-purity, end-capped C8 or C18 column is highly recommended. End-capping chemically bonds a small, inert compound to the residual silanol groups, effectively shielding them from interacting with the analyte.[3]
-
Utilize Mobile Phase Additives: The addition of an ion-pairing reagent, such as 0.2 g/L sodium hexanesulfonate, to the mobile phase can improve peak shape by forming a neutral pair with the analyte, which then partitions more effectively into the stationary phase.[7]
-
Adjust Sample Concentration: High sample concentrations can lead to column overload and peak tailing.[2] Diluting the sample can often resolve this issue.
Issue 2: Peak Fronting
Peak fronting is observed as a leading edge to the peak, making it appear as if it's leaning forward.
Troubleshooting Workflow for Peak Fronting
Caption: A decision tree for troubleshooting peak fronting of this compound.
Detailed Steps:
-
Address Column Overload: Peak fronting is a classic sign of injecting too much sample onto the column.[3] Reduce the injection volume or dilute the sample to see if the peak shape improves.
-
Ensure Solvent Compatibility: The sample should ideally be dissolved in the mobile phase itself or a solvent with a weaker elution strength.[4][5] If a stronger solvent is used, the analyte band can spread before it reaches the column, leading to a distorted peak.
-
Evaluate Column Health: A degraded or physically damaged column can lead to poor peak shapes. If the column has been used extensively or subjected to harsh conditions, it may need to be replaced.
Experimental Protocols
Below are detailed methodologies for experiments aimed at improving the peak shape of this compound.
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for symmetrical peak shape.
Methodology:
-
Prepare Mobile Phases: Prepare a series of mobile phases consisting of acetonitrile and a buffer (e.g., 0.035 M potassium dihydrogen phosphate) at a ratio of 65:35 (v/v).[6] Adjust the pH of the aqueous portion to 2.0, 2.5, 3.0, and 3.5 using phosphoric acid.
-
Chromatographic Conditions:
-
Column: End-capped C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
-
Analysis: Inject a standard solution of this compound using each mobile phase.
-
Evaluation: Compare the peak asymmetry factor for each pH. The optimal pH will yield a peak with an asymmetry factor closest to 1.0.
Protocol 2: Evaluation of Mobile Phase Additives
Objective: To assess the effect of an ion-pairing agent on peak shape.
Methodology:
-
Prepare Mobile Phases:
-
Mobile Phase A: Acetonitrile and 0.2 g/L sodium hexanesulfonate solution (pH adjusted to 2.7 with phosphoric acid) in a 50:50 (v/v) ratio.[7]
-
Mobile Phase B (Control): Acetonitrile and water (pH adjusted to 2.7 with phosphoric acid) in a 50:50 (v/v) ratio.
-
-
Chromatographic Conditions:
-
Analysis: Inject the this compound standard using both mobile phases.
-
Evaluation: Compare the peak tailing factor and overall peak shape between the two conditions.
Data Presentation
The following tables summarize key parameters for improving the peak shape of this compound.
Table 1: Recommended Mobile Phase Compositions
| Component | Concentration/Ratio | pH | Expected Outcome |
| Acetonitrile:Phosphate Buffer | 65:35 (v/v) | 2.0 | Improved peak symmetry by suppressing silanol interactions.[6] |
| Acetonitrile:Sodium Hexanesulfonate | 50:50 (v/v) | 2.7 | Reduced peak tailing through ion-pairing.[7] |
Table 2: Recommended Column Chemistries
| Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Feature |
| End-capped C18 | 5 | 250 x 4.6 | Minimizes secondary interactions with residual silanols.[3] |
| Inertsil ODS-3 | 3 | 150 x 4.6 | High-purity silica for good peak shape.[7] |
| Zorbax SB C18 | 1.8 | 50 x 4.6 | Stable at low pH, suitable for suppressing silanol activity.[1][8] |
By following these guidelines and protocols, you can effectively troubleshoot and improve the peak shape of this compound in your chromatographic analyses, leading to more accurate and reliable results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Analysis of Ramipril and its Degradants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the on-column degradation of Ramipril to its main degradation products, Ramiprilat and Ramipril diketopiperazine (DKP), during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Ramipril observed during chromatographic analysis?
A1: The two major degradation products of Ramipril are Ramiprilat (the active diacid metabolite, also known as Impurity E) and Ramipril diketopiperazine (DKP, Impurity D).[1][2][3] Ramipril is a prodrug that is converted in vivo to the more potent ACE inhibitor, Ramiprilat.[1][2][3] DKP is an inactive cyclized impurity.[1][2][3]
Q2: What causes the formation of Ramipril diketopiperazine (DKP) during HPLC analysis?
A2: The formation of Ramipril DKP is primarily caused by intramolecular cyclization.[4][5] This degradation pathway is accelerated by factors such as heat and acidic conditions.[6][7][8][9] On-column, the mobile phase pH and column temperature are critical factors that can promote this unwanted reaction.
Q3: How does mobile phase pH affect Ramipril stability and degradation?
A3: Mobile phase pH is a critical parameter.
-
Acidic pH (around 2.5-3.0): This range is often used in HPLC methods to ensure good peak shape for Ramipril and its degradants.[7][10][11] However, very low pH combined with high temperatures can still promote the formation of DKP.[8][12]
-
Neutral pH: Ramipril is generally found to be stable under neutral conditions.[6]
-
Alkaline pH: Basic conditions significantly promote the hydrolysis of Ramipril to Ramiprilat.[1][2][6] While this can be a desired pathway in some formulation strategies, it is a form of degradation in the context of quantifying the parent drug.
Q4: I am seeing a large, unexpected peak corresponding to Ramipril DKP. What are the likely causes?
A4: A significant DKP peak can be attributed to several factors:
-
Sample Preparation: The sample may have been exposed to high temperatures or acidic conditions during preparation.
-
On-Column Degradation: The HPLC method conditions may be promoting cyclization. Key parameters to investigate are the mobile phase pH and the column temperature.
-
Sample Storage: Improper storage of the Ramipril drug substance or product, particularly at high temperature and humidity, can lead to the formation of DKP before analysis even begins.[4]
Troubleshooting Guide: Minimizing On-Column DKP Formation
This guide provides a systematic approach to troubleshooting and minimizing the on-column formation of Ramipril diketopiperazine.
Step 1: Evaluate Sample Handling and Preparation
| Issue | Potential Cause | Recommended Action |
| High DKP in all samples, including standards. | Pre-analysis degradation. | Prepare fresh standards and samples in a cooled, neutral pH diluent if possible. Avoid prolonged storage of prepared samples, even in the autosampler. |
| High temperature during sample sonication/dissolution. | Use gentle vortexing or sonicate in a cool water bath for a minimal amount of time. |
Step 2: Optimize HPLC Method Parameters
| Parameter | Potential Issue | Recommended Action | Data Summary |
| Column Temperature | Elevated temperature (e.g., > 40°C) is accelerating the cyclization reaction. | Reduce the column oven temperature. Start at ambient temperature (e.g., 25°C) and increase only if necessary for peak shape or resolution. | Ramipril shows significant thermal degradation, with DKP being a principal product.[9] |
| Mobile Phase pH | pH is too low, catalyzing the cyclization. | While acidic pH is needed for good chromatography, ensure it is not excessively low. A pH range of 2.5 to 3.5 is common.[7][10][11] Consider using a slightly higher pH if DKP formation is persistent. | Degradation is observed under acidic (0.1 N HCl) and thermal stress conditions.[8] |
| Mobile Phase Composition | High aqueous content in the mobile phase can sometimes contribute to hydrolysis, though DKP is more related to cyclization. | Ensure proper organic-to-aqueous ratio. Most methods use a mix of acetonitrile and a phosphate or perchlorate buffer.[7][11][13] | N/A |
| Flow Rate | Excessively long run times and slow flow rates increase the residence time of the molecule on the column, providing more opportunity for degradation. | Optimize the flow rate to achieve good separation in a reasonable time. Typical flow rates are between 0.8 and 1.5 mL/min.[6][7][10][11] | N/A |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues related to high DKP peaks in Ramipril analysis.
Caption: Troubleshooting workflow for high DKP formation.
Ramipril Degradation Pathway
The chemical structures below illustrate the primary degradation pathways of Ramipril.
Caption: Primary degradation pathways of Ramipril.
Experimental Protocols
Recommended Stability-Indicating HPLC Method
This method is a composite based on several published, validated methods designed to separate Ramipril from its DKP and Ramiprilat degradants.[7][8][10][11]
-
Instrumentation: HPLC system with UV or Diode Array Detector (DAD).
-
Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Prepare a buffer solution (e.g., 20 mM potassium dihydrogen orthophosphate or 0.2 g/L sodium hexanesulfonate).[7][10]
-
Adjust the pH of the buffer to 2.5 - 3.0 with phosphoric acid.[7][11]
-
The mobile phase is a mixture of this buffer and acetonitrile. A typical starting ratio is 60:40 or 50:50 (v/v) Buffer:Acetonitrile.[7][11]
-
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25°C - 30°C.
-
Sample Diluent: Mobile phase or a mixture of water and acetonitrile.
Protocol for Forced Degradation Study (to confirm peak identification)
To confirm that the analytical method is stability-indicating and to identify the retention times of the degradation products, a forced degradation study can be performed.
-
Acid Degradation: Dissolve Ramipril standard in 0.1 N HCl and heat gently (e.g., 60°C for 2 hours). Cool, neutralize with 0.1 N NaOH, and dilute to the working concentration with mobile phase.[7][8]
-
Base Degradation: Dissolve Ramipril standard in 0.1 N NaOH and let it stand at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute to the working concentration.[7][8]
-
Thermal Degradation: Store solid Ramipril powder in an oven at 80°C for 3 hours. Dissolve and dilute to the working concentration.[7]
-
Analysis: Inject the stressed samples into the HPLC system. The peak corresponding to DKP is expected to increase significantly under acid and thermal stress, while the Ramiprilat peak will be prominent under base stress.
References
- 1. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 2. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 3. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 4. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrpc.com [ijrpc.com]
troubleshooting poor recovery of Ramiprilat diketopiperazine during extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Ramiprilat diketopiperazine (DKP) during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is a cyclized, inactive metabolite of Ramiprilat. Its extraction can be challenging due to its polar nature and amphiprotic chemical properties, which can lead to poor retention on traditional reversed-phase solid-phase extraction (SPE) sorbents and unfavorable partitioning in liquid-liquid extraction (LLE) systems.
Q2: What are the key chemical properties of this compound to consider for extraction?
Understanding the physicochemical properties of Ramiprilat DKP is crucial for developing a robust extraction method.
| Property | Value/Description | Implication for Extraction |
| Molecular Formula | C₂₁H₂₆N₂O₄ | - |
| Molecular Weight | 370.44 g/mol | - |
| Predicted pKa | ~3.59 | The carboxylic acid moiety will be ionized (negatively charged) at pH values above 3.59. Adjusting the sample pH to < 2 will ensure the molecule is in its neutral form, which is better retained on reversed-phase sorbents. |
| Solubility | Slightly soluble in methanol and DMSO. | The choice of a strong elution solvent is critical. A combination of organic solvent and a pH modifier may be necessary to ensure complete elution. |
| Stability | Diketopiperazines are generally stable in a pH range of 3-8.[1][2] Hydrolysis back to the dipeptide (Ramiprilat) can occur under more acidic or basic conditions.[1][2] | Sample and extraction solutions should be maintained within a pH of 3-8 to prevent degradation of the analyte. |
Q3: My recovery of Ramiprilat DKP is low. Where should I start troubleshooting?
Low recovery is a common issue in SPE. A systematic approach to troubleshooting is essential. The first step is to determine at which stage of the extraction process the analyte is being lost. This can be achieved by collecting and analyzing the eluates from each step of the process: the sample load flow-through, the wash fractions, and the final elution fraction.
Our troubleshooting workflow, detailed in the diagram below, provides a step-by-step guide to identifying and resolving the root cause of poor recovery.
Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting poor recovery of Ramiprilat DKP during solid-phase extraction.
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a starting point and may require optimization for your specific application.
1. Materials and Reagents
-
SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX) or a suitable polymeric reversed-phase sorbent.
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid, Ammonium hydroxide, Deionized water.
-
Sample: Human plasma containing this compound.
-
Internal Standard (IS): A stable isotope-labeled analog of Ramiprilat DKP is recommended.
2. Sample Pre-treatment
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add the internal standard.
-
Acidify the sample by adding 50 µL of 2% formic acid in water to adjust the pH to approximately 2-3. This ensures that the carboxylic acid group of the analyte is protonated.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for loading onto the SPE cartridge.
3. SPE Procedure
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1% formic acid in water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma supernatant onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Add 1 mL of 20% methanol in 0.1% formic acid to remove less polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your analytical method (e.g., LC-MS/MS).
-
Vortex and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary: Expected Outcomes from Troubleshooting
The following table provides a guide to interpreting the results of your troubleshooting experiments.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Analyte in Load Flow-Through | Incomplete retention. | Decrease sample pH to < 2. | Increased retention on the sorbent, reduced analyte in the flow-through. |
| Sample solvent too strong. | Dilute the sample with a weaker solvent (e.g., water with 0.1% formic acid). | Improved retention. | |
| Incorrect sorbent. | Switch to a more retentive sorbent (e.g., mixed-mode cation exchange). | Higher affinity of the analyte for the sorbent, leading to better retention. | |
| Analyte in Wash Fraction | Wash solvent is too strong. | Decrease the percentage of organic solvent in the wash step (e.g., from 20% to 10% methanol). | Analyte is retained on the sorbent during the wash step and is present in the final eluate. |
| No Analyte in Elution Fraction | Elution solvent is too weak. | Increase the percentage of organic solvent in the elution buffer or add a pH modifier (e.g., 5% ammonium hydroxide in methanol). | The analyte is efficiently desorbed from the sorbent. |
| Insufficient elution volume. | Increase the elution volume (e.g., from 1 mL to 2 mL). | Complete elution of the analyte from the sorbent. |
By following this structured approach, researchers can effectively troubleshoot and optimize their extraction methods for this compound, leading to improved recovery and more reliable analytical results.
References
Technical Support Center: Ramiprilat Diketopiperazine Assay Robustness Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting method robustness testing for the Ramiprilat diketopiperazine assay.
Troubleshooting Guide
This guide addresses common issues encountered during the robustness testing of the this compound assay in a question-and-answer format.
Q1: Why am I seeing significant shifts in retention times for Ramipril, Ramiprilat, and Diketopiperazine when I make small deliberate changes to the mobile phase pH?
A1: Ramipril and its related compounds have ionizable functional groups, making their retention times sensitive to the pH of the mobile phase. A slight variation in pH can alter the ionization state of the molecules, thus affecting their interaction with the stationary phase of the HPLC column. For instance, a study on Ramipril stability used a mobile phase with a phosphate buffer at pH 2.0.[1] Another method for separating Ramipril and its degradation products utilized a phosphate buffer at pH 2.4.[2] It is crucial to operate within a pH range where the analytes' retention times are stable. During robustness testing, varying the pH by ±0.2 units is a standard practice to assess this sensitivity. If significant shifts are observed, it indicates that the method is not robust concerning pH, and you may need to select a buffer with a pKa closer to the desired pH or operate at a pH where the analytes are fully ionized or un-ionized.
Q2: My peak shapes for Ramiprilat and Diketopiperazine are poor (e.g., tailing or fronting) after adjusting the flow rate during robustness testing.
A2: Poor peak shape upon flow rate alteration can indicate that the column is not adequately equilibrated at the new flow rate or that the flow rate is outside the optimal range for the column's particle size and dimensions. Robustness testing often involves varying the flow rate by ±10% of the nominal condition.[3] Ensure that the system is allowed to equilibrate sufficiently after changing the flow rate. If the issue persists, it might be necessary to re-evaluate the chosen flow rate and its compatibility with the column and mobile phase to maintain good chromatographic performance.
Q3: I am observing the appearance of unknown peaks or a significant increase in the Diketopiperazine peak area when my sample solutions are left at room temperature for an extended period.
A3: Ramipril is susceptible to degradation, particularly through hydrolysis and cyclization, leading to the formation of Ramiprilat and this compound, respectively.[1][4] Ramipril has been shown to be unstable, and its degradation is accelerated by temperature.[4][5] Storing sample solutions at room temperature can promote the degradation of Ramipril into these impurities. To mitigate this, it is recommended to maintain sample solutions at a low temperature (e.g., 4°C) during analysis and to perform the analysis within a validated time frame to ensure the stability of the sample.[6] Forced degradation studies have shown that Ramipril degrades under thermal stress.[2]
Q4: The resolution between the Ramiprilat and Diketopiperazine peaks is decreasing when I change the composition of the mobile phase (e.g., the ratio of organic solvent to buffer).
A4: The composition of the mobile phase is a critical parameter that influences the separation of analytes. Changes in the organic solvent percentage will alter the elution strength of the mobile phase, which can affect the retention times and resolution of closely eluting compounds like Ramiprilat and Diketopiperazine. During robustness testing, varying the organic phase composition is a key parameter to evaluate. If resolution is compromised, it indicates that the method is sensitive to this parameter. You may need to optimize the mobile phase composition to achieve a more robust separation that can tolerate minor variations. For example, one method uses a mobile phase of methanol, tetrahydrofuran, and phosphate buffer (55:5:40, v/v/v).[2]
Frequently Asked Questions (FAQs)
Q1: What are the typical parameters to investigate during robustness testing of an HPLC method for this compound assay?
A1: According to ICH guidelines and common practice, the key parameters to deliberately vary during robustness testing of an HPLC method include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% absolute)
-
Flow rate (e.g., ± 10% of the nominal value)[3]
-
Column temperature (e.g., ± 5 °C)[3]
-
Wavelength of the UV detector (e.g., ± 2 nm)
-
Different batches or suppliers of columns and reagents[7]
Q2: What is the primary degradation pathway of Ramipril, and how does it relate to the diketopiperazine assay?
A2: Ramipril primarily degrades via two pathways:
-
Hydrolysis of the ester group to form its active metabolite, Ramiprilat .[1][4]
-
Intramolecular cyclization to form the inactive impurity, This compound .[1][4][8]
The formation of these degradation products is influenced by factors such as pH, temperature, and moisture.[1][4][5] The diketopiperazine assay is crucial for quantifying this specific impurity to ensure the quality and stability of Ramipril formulations. The degradation pathway can be intentionally altered; for instance, basic formulations have been shown to favor the formation of Ramiprilat over the diketopiperazine.[9][10][11]
Q3: What are the typical stress conditions applied in forced degradation studies for Ramipril?
A3: Forced degradation studies for Ramipril are performed to demonstrate the stability-indicating nature of the analytical method. Typical stress conditions include:
-
Acidic hydrolysis (e.g., 0.1 N HCl)[2]
-
Basic hydrolysis (e.g., 0.1 N NaOH)[2]
-
Neutral hydrolysis (e.g., water)[2]
-
Oxidative degradation (e.g., 3% H₂O₂)[2]
-
Thermal degradation (e.g., 70°C)[2]
-
Photolytic degradation (e.g., exposure to UV and visible light)[2]
Ramipril has been found to be labile under acidic, neutral, alkaline, oxidative, and thermal stress conditions, but stable under photolytic conditions.[2]
Quantitative Data Summary
Table 1: Typical HPLC Parameters for Ramipril and its Impurities Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | RP-18[2] | Ace C18 (5 µm, 250×4.6 mm i.d.)[12] |
| Mobile Phase | Methanol - Tetrahydrofuran - Phosphate Buffer (pH 2.4; 0.01M) (55:5:40, v/v/v)[2] | 20 mM Phosphate Buffer (pH 2.5) with 0.1% TFA - Acetonitrile (50:50, v/v)[12] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[12] |
| Detection | UV at 215 nm[2] | UV at 208 nm[12] |
| Linearity Range | 50-300 µg/mL for Ramipril[2] | 0.25-7.5 µg/mL for Ramipril[12] |
Table 2: Example of Robustness Testing Parameters and Acceptance Criteria
| Parameter | Variation | Acceptance Criteria (Example) |
| Mobile Phase pH | ± 0.2 units | %RSD of peak areas < 2.0%; Tailing factor < 2.0 |
| Flow Rate | ± 10%[3] | Retention time shift < 5%; Resolution > 2.0 |
| Column Temperature | ± 5 °C[3] | %RSD of peak areas < 2.0%; Retention time shift < 5% |
| Organic Phase Composition | ± 2% absolute | Resolution > 2.0; Tailing factor < 2.0 |
Experimental Protocols & Visualizations
Experimental Workflow for Robustness Testing
The following diagram illustrates a typical workflow for conducting robustness testing of an HPLC method for the this compound assay.
References
- 1. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Robustness Parameters in HPLC: pH, Flow Rate, and Temperature – Pharma Validation [pharmavalidation.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. caymanchem.com [caymanchem.com]
- 9. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 10. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 11. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 12. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Ramiprilat Diketopiperazine Synthesis
Welcome to the technical support center for Ramipril synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and handling of Ramipril, with a specific focus on the formation of the Ramiprilat diketopiperazine (DKP) impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound (Ramipril EP Impurity D) is a major degradation product of Ramipril.[1][2] It is formed through an intramolecular cyclization reaction.[2][3] This impurity is a significant concern because it is not an active Angiotensin-Converting Enzyme (ACE) inhibitor, unlike Ramipril's active metabolite, Ramiprilat (Impurity E).[4][5] Its presence reduces the overall efficacy and purity of the final drug product, and regulatory guidelines require its levels to be strictly controlled.[1]
Q2: At what stage of the process does diketopiperazine formation typically occur?
A2: The formation of this compound can occur during the manufacturing process, purification, formulation, and/or upon storage of the drug substance or product.[2][6] It is primarily a degradation pathway, accelerated by factors such as temperature, moisture, and pH.[3][7]
Q3: What are the primary chemical pathways for Ramipril degradation?
A3: Ramipril primarily degrades via two pathways:
-
Intramolecular Cyclization: This pathway leads to the formation of the inactive this compound (Impurity D). This reaction is favored under acidic to neutral pH conditions.[7][8]
-
Hydrolysis: The ester group of Ramipril is hydrolyzed to form Ramipril diacid, also known as Ramiprilat (Impurity E). This pathway is favored in alkaline (basic) environments.[5][7] Ramiprilat is the active metabolite and is up to six times more potent than Ramipril itself.[4]
Below is a diagram illustrating the degradation pathways.
Troubleshooting Guide
Problem: High levels of diketopiperazine (DKP) are detected in my final product. How can I minimize its formation?
Answer: High DKP levels are typically due to suboptimal pH, temperature, or moisture control during synthesis or storage.
-
pH Control: The formation of DKP is significantly influenced by pH. Acidic to neutral conditions promote cyclization.
-
Recommendation: Maintain a basic (alkaline) pH environment (pH > 7, preferably pH > 8) during the later stages of synthesis and in formulation.[4][5] This shifts the degradation pathway towards the formation of the active metabolite Ramiprilat, rather than the inactive DKP.[9] The use of alkaline stabilizers like sodium bicarbonate or calcium carbonate in formulations has been shown to suppress DKP formation.[4][10]
-
-
Temperature and Moisture Control: Ramipril is sensitive to heat and moisture, which accelerate degradation.[3]
-
Recommendation: Perform synthesis and purification steps at controlled, lower temperatures where possible. Ensure all solvents are anhydrous and the reaction is protected from atmospheric moisture. For storage, keep the product in well-sealed containers, protected from high humidity and elevated temperatures.[3][11]
-
The following flowchart outlines a troubleshooting workflow for high DKP levels.
Problem: I am struggling to separate Ramipril from the DKP impurity.
Answer: Separation can be challenging due to similar polarities. Standard analytical and preparative chromatography methods are effective.
-
Analytical Separation: High-Performance Liquid Chromatography (HPLC) is the standard method. A typical setup involves a C18 column with a mobile phase consisting of an acetonitrile and water/buffer mixture (e.g., pH 3 with trifluoroacetic acid).[1] Detection is typically performed at 210 nm.
-
Preparative Separation/Purification: For isolating the impurity or purifying the reaction mass, flash chromatography is a viable method. A C18 column can be used with a gradient of water (acidified) and acetonitrile.[1] Fractions should be collected and analyzed by HPLC to ensure purity before being combined and concentrated.
Quantitative Data on Impurity Formation
The following tables summarize data from stability studies, illustrating the impact of formulation on the formation of this compound (Impurity D).
Table 1: Effect of Sodium Bicarbonate on Impurity D Formation
| Formulation | Sodium Bicarbonate Level | Impurity D (%) after 14 days at 40°C/75% RH | Principal Degradant |
| A | Low | 1.15 | Impurity D |
| B | Medium | 0.89 | Impurity D |
| C | High | 0.45 | Impurity E (Ramiprilat) |
Data adapted from stability studies. Higher levels of sodium bicarbonate, an alkaline stabilizer, reduce the formation of Impurity D and shift degradation towards Impurity E.[4]
Table 2: Effect of Process and Storage Time on Impurity D Formation
| Process | Storage Time (Months) | Storage Conditions | Impurity D (%) |
| Wet Granulation | 1 | 40°C / 75% RH | ~0.8% |
| Wet Granulation | 3 | 40°C / 75% RH | ~2.0% |
| Wet Granulation | 6 | 40°C / 75% RH | ~3.5% |
| Direct Compression | 1 | 40°C / 75% RH | <0.5% |
| Direct Compression | 3 | 40°C / 75% RH | <1.0% |
| Direct Compression | 6 | 40°C / 75% RH | <1.5% |
Data adapted from stability studies comparing different tablet manufacturing processes.[12]
Key Experimental Protocols
Protocol 1: HPLC Method for Ramipril and Impurity Analysis
This protocol outlines a general method for the analytical separation of Ramipril from its degradation products, including diketopiperazine.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Zorbax SB C18, 50 mm × 4.6 mm, 1.8-μm particle size, or equivalent.[1]
-
Mobile Phase:
-
Gradient: A linear gradient program should be optimized for clear separation. A starting condition could be 86:14 (v/v) of Solvent A to Solvent B.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent.
-
Analysis: Inject the sample and integrate the peaks corresponding to Ramipril, this compound, and other impurities. Retention times will vary based on the exact system and conditions, but Ramipril typically elutes before the DKP impurity.[1]
Protocol 2: Forced Degradation Study (pH Stress)
This protocol is used to understand the stability of Ramipril under different pH conditions.
-
Stock Solution: Prepare a stock solution of Ramipril in a suitable solvent (e.g., methanol or mobile phase).
-
Stress Conditions:
-
Incubation: Store the test solutions at an elevated temperature (e.g., 90°C) for a defined period (e.g., 1 hour) to accelerate degradation.[7]
-
Neutralization: After incubation, cool the solutions to room temperature. Neutralize the acidic and alkaline samples.
-
Analysis: Analyze all samples by the validated HPLC method (Protocol 1) to quantify the remaining Ramipril and the formation of impurities D and E.
-
Expected Outcome: The acidic solution will show a significant increase in the Impurity D peak. The alkaline solution will show a significant increase in the Impurity E peak.[7]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 3. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 5. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 6. WO2009122433A2 - A process for preparation of ramipril - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 10. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. WO2006052968A2 - Stabilized ramipril compositions and methods of making - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Ramiprilat diketopiperazine, a key degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. The presence and quantity of this impurity are critical quality attributes in the manufacturing and storage of Ramipril drug products. This document details the experimental protocols and performance characteristics of two prominent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Data Presentation: A Side-by-Side Comparison
The following tables summarize the validation parameters for the HPLC-UV and Capillary Electrophoresis methods for the analysis of this compound (Impurity D).
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Validation Parameter | Result |
| Linearity Range | 0.05 - 1.27% of Ramipril concentration |
| Accuracy (% Recovery) | 96.0 - 105.7%[1] |
| Precision (% RSD) | < 4.0%[1] |
| Limit of Detection (LOD) | Not explicitly reported for impurity |
| Limit of Quantification (LOQ) | Not explicitly reported for impurity |
Table 2: Capillary Electrophoresis (CE)
| Validation Parameter | Result |
| Linearity Range | Not explicitly reported for impurity |
| Accuracy (% Recovery) | Not explicitly reported for impurity |
| Precision (% RSD) | Not explicitly reported for impurity |
| Limit of Detection (LOD) | Not explicitly reported for impurity |
| Limit of Quantification (LOQ) | Not explicitly reported for impurity |
Note: While the Capillary Electrophoresis method has been validated for the separation of Ramipril and its impurities, specific quantitative validation data for this compound was not available in the reviewed literature.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a stability-indicating assay used for the determination of Ramipril and its impurities in pharmaceutical dosage forms.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Column: Inertsil ODS-3 (150 x 4.6 mm, 3 µm)[1] or equivalent C18 column
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of a 0.2 g/L solution of sodium hexanesulfonate (pH 2.7) and acetonitrile[1].
-
Flow Rate: 1.5 mL/min[1]
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: Ambient[1]
-
Run Time: Approximately 25 minutes[1]
Sample Preparation: A solution of the Ramipril drug substance or product is prepared in a suitable solvent and diluted to an appropriate concentration for analysis.
Capillary Electrophoresis (CE)
This method provides a rapid and selective separation of Ramipril and its eight main impurities, including the diketopiperazine derivative.
Instrumentation:
-
Capillary Electrophoresis system with a Diode Array Detector (DAD)
Electrophoretic Conditions:
-
Capillary: Fused silica capillary
-
Background Electrolyte (BGE): Microemulsion consisting of 88.95% of 90 mM phosphate buffer at pH 2.5, 1.05% of n-heptane, and 10.00% of SDS/n-butanol in a 1:2 ratio[2].
-
Voltage: -26 kV[2]
-
Temperature: 17°C[2]
-
Detection: UV detection
-
Analysis Time: Approximately 10 minutes[2]
Sample Preparation: Samples are prepared by dissolving the Ramipril substance or drug product in the background electrolyte or a compatible solvent.
Methodology Workflow and Validation Process
The following diagrams illustrate the typical workflow for analytical method validation.
Analytical Method Validation Workflow
Comparative Analysis
The HPLC-UV method is a well-established and robust technique for the analysis of Ramipril and its impurities. The provided data demonstrates good accuracy and precision for the quantification of this compound[1]. This method is suitable for routine quality control and stability studies.
References
A Comparative Guide to the Inter-Laboratory Analysis of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of ramiprilat diketopiperazine, a known degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril.[1] While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various validated analytical methods to offer a baseline for performance comparison. This compound is a critical impurity to monitor in pharmaceutical formulations to ensure product quality, safety, and efficacy.[1]
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the performance characteristics of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound (Impurity D). This data is compiled from a study that developed a stability-indicating HPLC method for ramipril and its impurities.
| Parameter | Method | Reported Value |
| Linearity Range | HPLC-UV | 2.53–60.60 μg/mL |
| Correlation Coefficient (r²) | HPLC-UV | > 0.99 (Implied by validation guidelines) |
| Limit of Detection (LOD) | HPLC-UV | Not explicitly stated for Impurity D |
| Limit of Quantification (LOQ) | HPLC-UV | Not explicitly stated for Impurity D |
| Accuracy (% Recovery) | HPLC-UV | 96.0–105.7% |
| Precision (RSD%) | HPLC-UV | < 15.0% (for all impurities) |
Table 1: Summary of quantitative data for this compound (Impurity D) analysis from a validated HPLC-UV method.[2]
Experimental Protocols
Detailed methodologies from key studies are provided below. These protocols outline the necessary steps for the chromatographic analysis of this compound.
Method 1: Stability-Indicating HPLC-UV Method [2]
This method is designed for the determination of ramipril and its impurities in tablet dosage forms.
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column: Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase:
-
A: 0.2 g/L solution of sodium hexanesulfonate (pH 2.7).
-
B: Acetonitrile.
-
Gradient elution is used.
-
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Run Time: Approximately 25 minutes.
Sample Preparation:
-
Prepare a solvent mixture (SLV) for sample and standard dilution.
-
For impurity analysis, prepare a test solution with a ramipril concentration of 0.5 mg/mL in the SLV.
-
Prepare reference solutions of this compound and other impurities in the SLV.
Method 2: RP-HPLC Method for Simultaneous Determination [3]
This method is intended for the simultaneous determination of Ramipril and Amlodipine and can be adapted for impurity profiling.
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: Inertsil ODS-3 (5 µm particle size) with a guard column.
-
Mobile Phase:
-
A: 60 mM sodium perchlorate buffer with 0.1% triethylamine, pH adjusted.
-
B: Acetonitrile.
-
A gradient program is utilized for the separation.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Wavelength range of 190–350 nm.
Visualizations: Pathways and Workflows
Ramipril Degradation Pathway
The following diagram illustrates the primary degradation pathways of ramipril, leading to the formation of its active metabolite, ramiprilat, and the inactive impurity, this compound.
Caption: Degradation pathway of Ramipril.
General Experimental Workflow for Impurity Analysis
This diagram outlines a typical workflow for the analysis of impurities in a pharmaceutical product, from sample preparation to data analysis.
Caption: Workflow for pharmaceutical impurity analysis.
References
HPLC vs. UPLC for Ramipril Impurity Profiling: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like ramipril is paramount. The identification and quantification of impurities are critical for guaranteeing the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a powerful alternative, promising significant enhancements in analytical performance.
This guide provides an objective comparison of HPLC and UPLC for the impurity profiling of ramipril, an angiotensin-converting enzyme (ACE) inhibitor. The comparison is supported by experimental data from published methods to assist laboratories in selecting the most appropriate technology for their needs.
Executive Summary
The primary distinction between UPLC and HPLC lies in the particle size of the stationary phase and the operating pressures. UPLC systems employ sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC. This smaller particle size leads to a dramatic increase in chromatographic efficiency, which translates to several key advantages for ramipril impurity profiling, including substantially shorter run times, improved resolution of closely eluting impurities, and enhanced sensitivity for detecting trace-level contaminants.[1] While HPLC remains a robust and reliable technique, UPLC offers significant improvements in speed and resolution.[2][3][4]
Performance Comparison
The choice between HPLC and UPLC often depends on the specific requirements of the analytical laboratory, including sample throughput, the complexity of the impurity profile, and the need for high sensitivity. The following tables summarize the key performance differences based on published methods for ramipril analysis.
Table 1: Instrumental and Method Parameters
| Parameter | HPLC Method | UPLC Method |
| Column | Inertsil ODS-3 (150 x 4.6 mm, 3 µm) or Acclaim 120 C18 (250 x 4.6 mm, 5 µm)[2] | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[5][6] |
| Mobile Phase | Gradient elution with 0.2 g/L sodium hexanesulfonate (pH 2.7) and acetonitrile[2] | Isocratic elution with a mixture of Solution A* and acetonitrile (67:33, v/v)[5] |
| Flow Rate | 1.5 mL/min[2] | 0.25 mL/min[5] |
| Detection Wavelength | 210 nm[2] | 210 nm[5] |
| Injection Volume | 20 µL[2] | 2 µL[5] |
| Operating Pressure | Lower (typically <6000 psi) | Significantly higher (up to 15,000 psi)[3] |
*Solution A: 0.1% w/v sodium lauryl sulfate in water, pH adjusted to 2.75 with phosphoric acid, mixed with acetonitrile (55:45, v/v).[5]
Table 2: Performance Characteristics
| Characteristic | HPLC | UPLC |
| Analysis Run Time | ~25 minutes[2] | < 3.2 minutes[5] |
| Resolution | Good | Superior, with sharper and better-defined peaks[3] |
| Sensitivity | Standard | Enhanced, allowing for the detection of low-level impurities[2][3] |
| Solvent Consumption | Higher | Significantly lower, leading to cost savings and reduced waste[2][4] |
| Throughput | Lower | High, ideal for routine quality control environments[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols for both HPLC and UPLC methods for ramipril impurity profiling.
HPLC Method for Ramipril Impurity Profiling
This method is designed for the determination of ramipril and its impurities in pharmaceutical dosage forms.[2]
-
Chromatographic System: A liquid chromatograph equipped with a diode array detector set at 210 nm.
-
Column: Inertsil ODS-3 (150 x 4.6 mm, 3 µm particle size).
-
Mobile Phase: A gradient mobile phase consisting of a 0.2 g/L solution of sodium hexanesulfonate (pH 2.7) and acetonitrile.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 25 minutes.
UPLC Method for Ramipril and its Degradation Products
This stability-indicating UPLC method is capable of separating ramipril from its degradation products.[5]
-
Chromatographic System: An Acquity UPLC system with a photodiode array detector.
-
Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of Solution A (0.1% w/v sodium lauryl sulfate in water, pH adjusted to 2.75 with phosphoric acid, mixed with acetonitrile in a 55:45 v/v ratio) and acetonitrile in a 67:33 v/v ratio.
-
Flow Rate: 0.25 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 2 µL.
-
Run Time: Less than 3.2 minutes.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for ramipril impurity profiling, highlighting the key stages where HPLC and UPLC methodologies are applied.
References
- 1. benchchem.com [benchchem.com]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. ijrpr.com [ijrpr.com]
- 4. niito.kz [niito.kz]
- 5. Development and validation of a stability indicating UPLC... [degruyterbrill.com]
- 6. Development and validation of UPLC tandem mass spectrometry assay for separation of a phase II metabolite of ramipril using actual study samples and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of Bioanalytical Methods for Ramiprilat Diketopiperazine
For researchers, scientists, and professionals in drug development, ensuring the reliability and consistency of bioanalytical data is paramount. When bioanalytical methods are transferred between laboratories or when different methods are used within a study, cross-validation becomes a critical step to ensure data integrity. This guide provides a comprehensive comparison of hypothetical bioanalytical methods for the quantification of Ramiprilat diketopiperazine, a key metabolite and degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.
This compound is formed through the intramolecular cyclization of Ramiprilat.[1][2] Its concentration in biological matrices can be an indicator of the stability of the parent drug and its active metabolite.[3] The bioanalysis of this compound can be challenging due to its physicochemical properties and potential for formation during sample handling and storage. This guide outlines two common bioanalytical approaches—a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a hypothetical alternative, a High-Resolution Mass Spectrometry (HRMS) method—and details a cross-validation protocol to ensure their interchangeability.
Degradation Pathway of Ramipril
The formation of this compound is a key consideration in the bioanalysis of Ramipril. The degradation is pH-dependent, with acidic to neutral conditions generally favoring the formation of the diketopiperazine, while alkaline conditions favor the formation of the active metabolite, Ramiprilat.[2][4]
Comparison of Bioanalytical Methods
This section compares a well-established LC-MS/MS method with a hypothetical HRMS method for the analysis of this compound in human plasma.
| Parameter | Method 1: LC-MS/MS | Method 2: HRMS (Hypothetical) |
| Principle | Triple quadrupole mass spectrometry with selected reaction monitoring (SRM) | High-resolution mass spectrometry (e.g., Orbitrap) with full scan or targeted SIM |
| Linearity Range | 0.1 - 100 ng/mL | 0.05 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.05 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration | Within ±15% of nominal concentration |
| Precision (% CV) | ≤15% | ≤15% |
| Internal Standard | Stable Isotope Labeled this compound-d5 | Stable Isotope Labeled this compound-d5 |
| Sample Preparation | Protein precipitation followed by liquid-liquid extraction | Protein precipitation |
| Advantages | High throughput, robust, widely available | High selectivity, retrospective data analysis, potential for metabolite identification |
| Disadvantages | Prone to isobaric interferences if not optimized | Lower throughput, higher instrument cost |
Experimental Protocols
Method 1: LC-MS/MS
This protocol is based on established methods for Ramipril and its metabolites.[5][6]
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of internal standard working solution (this compound-d5, 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
SRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined)
-
This compound-d5: Precursor ion > Product ion (specific m/z values to be determined)
-
Method 2: HRMS (Hypothetical)
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of internal standard working solution (this compound-d5, 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
2. Chromatographic Conditions:
-
Identical to the LC-MS/MS method.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan from m/z 100-500 with a resolution of 70,000.
-
Data Analysis: Extraction of the exact mass of this compound and its internal standard.
Cross-Validation of Bioanalytical Methods
Cross-validation is essential when data from two different analytical methods will be combined in a single study. The following workflow outlines the key steps for cross-validating the LC-MS/MS and HRMS methods described above.
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation are based on regulatory guidelines from the FDA and EMA.
-
Incurred Samples: The percent difference between the values obtained from the two methods for at least 67% of the samples should be within ±20% of the mean value.
-
Quality Control Samples: The mean concentration of the QCs analyzed by the second method should be within ±15% of the nominal concentration. The precision (%CV) of the measurements should not exceed 15%.
This guide provides a framework for the cross-validation of bioanalytical methods for this compound. The successful completion of such a validation ensures the reliability and consistency of bioanalytical data, which is fundamental to the integrity of pharmacokinetic and clinical studies. Researchers are encouraged to adapt these protocols and acceptance criteria to their specific laboratory and study requirements, while adhering to the principles outlined in regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 3. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramipril Degradation: A Comparative Analysis of Ramiprilat Diketopiperazine and Other Byproducts
For researchers, scientists, and drug development professionals, understanding the degradation pathways of pharmaceutical compounds is critical for ensuring drug stability, efficacy, and safety. This guide provides a detailed comparison of the primary degradation products of ramipril, with a focus on ramiprilat diketopiperazine (DKP) versus other significant degradants. Experimental data from forced degradation studies are presented to offer a quantitative perspective on their formation under various stress conditions.
Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, leading to the formation of several byproducts. The two most prominent degradation products are ramiprilat, its active metabolite, and this compound (DKP), an inactive cyclized product.[1][2] The formation of these products is influenced by environmental factors such as pH, temperature, and humidity.[1][2][3] While ramiprilat is essential for the therapeutic effect of the drug, the presence of DKP and other impurities can indicate instability and may have potential safety implications.[4][5]
Quantitative Comparison of Degradation Products
Forced degradation studies are instrumental in identifying the potential degradation products of a drug substance. These studies involve subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products are then identified and quantified, typically using high-performance liquid chromatography (HPLC).
The following table summarizes the quantitative data from various forced degradation studies on ramipril, highlighting the percentage of degradation and the major products formed under different stress conditions.
| Stress Condition | Reagent/Parameter | Duration | Ramipril Degradation (%) | Major Degradation Product(s) | Reference(s) |
| Acid Hydrolysis | 0.1 N HCl | - | Mild Degradation | Ramiprilat, Ramipril DKP | [6][7] |
| Alkaline Hydrolysis | 0.1 N NaOH | - | Significant Degradation | Ramiprilat | [6][7] |
| Oxidative Degradation | 3-6% H₂O₂ | - | Mild Degradation | Not Specified | [6][7] |
| Thermal Degradation | 70-80°C | 3 hours | Mild Degradation | Not Specified | [6][7] |
| Dry Heat | 373 K (100°C) | 20-90 hours | Rapid and Complete | Ramipril DKP | [4] |
| Photolytic Degradation | UV/VIS radiation | - | Stable | No Degradation | [6] |
| Neutral Hydrolysis | Water | - | Degradation Observed | Ramiprilat, Ramipril DKP | [6] |
Note: The extent of degradation can vary based on the specific experimental conditions such as concentration, temperature, and duration of exposure.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of typical experimental protocols used in the forced degradation studies of ramipril.
High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Ramipril and its Degradation Products
This method is the cornerstone for analyzing the stability of ramipril.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition system.[2][6]
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.01M phosphate buffer at pH 2.4) and an organic solvent (e.g., a mixture of methanol and tetrahydrofuran). A common ratio is 55:5:40 (v/v/v) of methanol, tetrahydrofuran, and phosphate buffer.[6]
-
Flow Rate: Typically set at 1.0 mL/min.[6]
-
Detection: UV detection at 215 nm.[6]
-
Sample Preparation:
-
Prepare a stock solution of ramipril in a suitable solvent (e.g., methanol).
-
For forced degradation studies, subject aliquots of the stock solution to various stress conditions (as detailed in the table above).
-
After the specified duration, neutralize the samples if necessary and dilute them to a suitable concentration with the mobile phase.
-
Filter the samples through a 0.45 µm filter before injection into the HPLC system.
-
-
Analysis: Inject the prepared samples into the HPLC system. The retention times of ramipril and its degradation products are used for identification, and the peak areas are used for quantification against a standard curve. Representative retention times are approximately 7.5 min for ramipril and 5.5 min for ramipril DKP under certain conditions.[4]
Forced Degradation (Stress Testing) Protocol
This protocol outlines the general procedure for inducing the degradation of ramipril.
-
Acid Hydrolysis: Treat a solution of ramipril with 0.1 N hydrochloric acid at a specified temperature (e.g., 70°C) for a set period.[6]
-
Alkaline Hydrolysis: Treat a solution of ramipril with 0.1 N sodium hydroxide at room temperature or a slightly elevated temperature for a defined time.[6]
-
Oxidative Degradation: Expose a ramipril solution to 3% hydrogen peroxide at room temperature.[6]
-
Thermal Degradation: Heat a solid sample or a solution of ramipril at a high temperature (e.g., 70°C) for a specific duration.[6] For studying solid-state degradation under dry heat, pure ramipril can be heated in a sand bath at temperatures ranging from 353 K to 373 K.[4]
-
Photolytic Degradation: Expose a solution of ramipril to UV and visible light.[6]
Ramipril Degradation Pathway
The degradation of ramipril primarily follows two pathways: hydrolysis of the ester group to form the active metabolite ramiprilat, and intramolecular cyclization to form the inactive diketopiperazine derivative. The predominant pathway is influenced by the surrounding conditions, particularly pH.
Caption: Degradation pathways of Ramipril.
Biological Activity and Safety Profile
A crucial point of differentiation between the degradation products of ramipril lies in their biological activity.
-
Ramiprilat: This diacid metabolite is the active form of the drug and is a potent inhibitor of the angiotensin-converting enzyme (ACE).[8] Its formation is a necessary step for the therapeutic efficacy of ramipril.
-
This compound (DKP): DKP is considered pharmacologically inactive.[9] However, studies have raised concerns about its safety profile at high concentrations. In silico predictions and in vitro experiments have suggested that DKP could be potentially carcinogenic and genotoxic at high levels.[4][5] One study indicated that DKP might be cytotoxic and aneugenic at a high concentration of 0.22 mg/mL.[4]
Conclusion
The degradation of ramipril results in the formation of both an active metabolite, ramiprilat, and an inactive byproduct, this compound. The formation of these products is highly dependent on the environmental conditions. While the conversion to ramiprilat is a desired metabolic process, the generation of DKP represents a loss of the active pharmaceutical ingredient and may introduce potential safety risks at high concentrations. Therefore, controlling the storage and formulation conditions to minimize the formation of this compound is a key consideration in the development and manufacturing of ramipril-containing drug products. The use of validated stability-indicating analytical methods, such as the HPLC protocol described, is essential for monitoring the purity and stability of ramipril and ensuring the safety and efficacy of the final pharmaceutical product.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
Navigating the Labyrinth of Ramiprilat Diketopiperazine Quantification: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of impurities and degradation products is a cornerstone of pharmaceutical quality and safety. Ramiprilat diketopiperazine, a key cyclization degradation product of the active angiotensin-converting enzyme (ACE) inhibitor ramiprilat, presents a significant analytical challenge. This guide provides a comprehensive comparison of the accuracy and precision of analytical methods for the quantification of the closely related compound, ramipril diketopiperazine, due to a lack of specific validated methods for this compound in the reviewed literature. The methodologies discussed, primarily High-Performance Liquid Chromatography (HPLC) with UV detection, are stability-indicating and capable of separating the parent drug from its degradation products.
Unraveling the Degradation Pathway
Ramipril, a prodrug, is metabolized in the body to its active form, ramiprilat. Both ramipril and ramiprilat are susceptible to degradation through intramolecular cyclization to form their respective diketopiperazine derivatives. The formation of these impurities is a critical quality attribute to monitor during stability studies of ramipril drug products. This guide focuses on the analytical methods available for quantifying the diketopiperazine derivative of the parent compound, ramipril, as a proxy for understanding the quantification of the analogous ramiprilat impurity.
Comparative Analysis of Quantification Methods
The primary analytical technique for the quantification of ramipril and its degradation products, including ramipril diketopiperazine, is stability-indicating High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identification and quantification, the available detailed validation data in the reviewed literature predominantly pertains to HPLC-UV methods for ramipril and its impurities.
| Parameter | HPLC-UV Method 1[1][2] | HPLC-UV Method 2[3] |
| Analyte | Ramipril and its degradation products (including Ramipril Diketopiperazine) | Ramipril and its degradation products (including Ramiprilat and a Diketopiperazine derivative) |
| Linearity Range | 50-300 µg/mL (for Ramipril) | Not explicitly stated for Diketopiperazine |
| Accuracy | Not explicitly stated for Diketopiperazine | Not explicitly stated for Diketopiperazine |
| Precision | Not explicitly stated for Diketopiperazine | Not explicitly stated for Diketopiperazine |
| Limit of Detection (LOD) | Not explicitly stated for Diketopiperazine | Not explicitly stated for Diketopiperazine |
| Limit of Quantification (LOQ) | Not explicitly stated for Diketopiperazine | Not explicitly stated for Diketopiperazine |
Note: The available literature provides more comprehensive validation data for the quantification of the parent drug, ramipril, rather than its specific degradation products. The methods are validated as "stability-indicating," which confirms their capability to separate the degradation products from the main compound, but detailed quantitative performance characteristics for the impurities themselves are often not fully reported.
Experimental Protocols: A Closer Look
HPLC-UV Method 1: Stress Degradation Study[1][2]
This method was developed to study the degradation of ramipril under various stress conditions and to separate it from its degradation products, including ramipril diketopiperazine.
-
Chromatographic Conditions:
-
Column: RP-18 column
-
Mobile Phase: Methanol - Tetrahydrofuran - Phosphate buffer (pH 2.4; 0.01M) (55:5:40, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
-
Sample Preparation: Stress testing was performed on the drug substance under hydrolysis (0.1 N HCl, water, and 0.1 N NaOH), oxidation (3% H2O2), heat (70°C), and photolysis (UV and VIS radiation). The resulting solutions were then analyzed by HPLC.
HPLC-UV Method 2: Solid-State Stability Profiling[3]
This study focused on the solid-state stability of ramipril and identified its degradation products, which included ramiprilat and a diketopiperazine derivative.
-
Chromatographic Conditions:
-
Column: LiChrospher® 100 RP-18 (250 mm × 4 mm × 5 μm)
-
Mobile Phase: Acetonitrile and phosphate buffer (0.035 mol/L, pH = 2.0) at a ratio of 65:35 (v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 213 nm
-
-
Identification of Degradation Products by HPLC-MS:
-
Column: LiChroCART® 250-4 HPLC-Cartridge, LiChrospher® 100 RP-18 (250 mm × 4 mm × 5 μm)
-
Mobile Phase: Methanol/water/formaldehyde (49:50:1, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Ionization: Positive (ES+) and negative (ES−) electrospray ionization modes
-
Analytical Workflow for Impurity Quantification
The general workflow for the quantification of ramipril diketopiperazine as a degradation product involves several key steps, from sample preparation to data analysis.
Conclusion and Future Perspectives
For researchers and drug development professionals, the presented HPLC-UV methods for ramipril diketopiperazine can serve as a strong starting point for developing and validating a method for its ramiprilat counterpart. Future work should focus on the synthesis and isolation of a pure this compound standard, which would enable the development of a fully validated, sensitive, and accurate quantification method, likely utilizing the high specificity of LC-MS/MS. This will be crucial for ensuring the quality, safety, and efficacy of ramipril-based pharmaceutical products.
References
Comparative Analysis of Analytical Methods for Ramiprilat Diketopiperazine
This guide provides a comparative analysis of analytical methodologies for the quantification of ramiprilat diketopiperazine, a key degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. The focus is on the linearity and range of a high-performance liquid chromatography (HPLC) method, with a comparative look at high-sensitivity bioanalytical methods used for the quantification of the parent drug, ramipril, and its active metabolite, ramiprilat. This information is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control.
Quantitative Data Summary
The following table summarizes the linearity and range of different analytical methods for ramipril and its related compounds.
| Analyte | Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Ramipril Impurity D (Diketopiperazine) | HPLC-UV | Tablets | 2.53–60.60 μg/mL | ~0.9999 | [1] |
| Ramipril | LC-MS/MS | Human Plasma | 1.09–108.71 ng/mL | ≥ 0.98 | [2] |
| Ramiprilat | LC-MS/MS | Human Plasma | 1.08–107.56 ng/mL | ≥ 0.98 | [2] |
| Ramipril | LC-MS/MS | Human Plasma | 0.2–80 ng/mL | > 0.999 | [3] |
| Ramiprilat | LC-MS/MS | Human Plasma | 0.2–80 ng/mL | > 0.999 | [3] |
Experimental Protocols
HPLC-UV Method for this compound in Tablets
This method is designed for the quantification of ramipril impurities, including the diketopiperazine derivative, in pharmaceutical dosage forms.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a diode array detector.
-
Column: Inertsil ODS-3 (150 × 4.6 mm, 3 µm).
-
Mobile Phase: A gradient mobile phase consisting of a 0.2 g/L solution of sodium hexanesulfonate (pH 2.7) and acetonitrile.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 25 minutes.[1]
-
Linearity Study: To establish linearity, a series of solutions containing ramipril impurity D were prepared in the concentration range of 2.53–60.60 μg/mL.[1]
LC-MS/MS Method for Ramipril and Ramiprilat in Human Plasma
This bioanalytical method is suitable for the sensitive quantification of ramipril and its active metabolite, ramiprilat, in biological matrices.
-
Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Sample Preparation: Protein precipitation from plasma samples.
-
Column: Chromolith speed rod RP 18e gold (50×4.6).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid.
-
Linearity Study: Calibration curves were prepared by spiking blank plasma with known concentrations of ramipril and ramiprilat over the range of 1.09 ng/ml to 108.71 ng/ml for Ramipril and 1.08 ng/ml to 107.56 ng/ml for Ramiprilat.[2] A weighted least squares regression analysis with a weighting factor of 1/Concentration² was used to determine the best fit.[2]
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of pharmaceutical compounds by HPLC and LC-MS/MS.
Caption: A generalized workflow for the analysis of pharmaceutical compounds.
Comparison and Discussion
The presented data highlights the different analytical approaches tailored to specific needs. The HPLC-UV method is well-suited for the quantification of this compound as a process impurity or degradation product in bulk drug and finished pharmaceutical products.[1] Its linearity range in the µg/mL level is appropriate for quality control purposes where the concentration of impurities is expected to be higher than in biological samples.
In contrast, the LC-MS/MS methods offer significantly lower limits of quantification, with linearity ranges in the ng/mL level.[2][3] This high sensitivity is crucial for bioanalytical applications, such as pharmacokinetic and bioequivalence studies, where drug and metabolite concentrations in biological fluids are typically very low.[2] While not specifically detailed for this compound, the methods for ramipril and ramiprilat demonstrate the capability of LC-MS/MS to achieve the sensitivity required for trace-level analysis. The specificity of tandem mass spectrometry is also a key advantage in complex matrices like plasma, helping to distinguish analytes from endogenous interferences.[4]
For researchers and drug development professionals, the choice of analytical method will depend on the specific application, the required sensitivity, and the sample matrix. For routine quality control of ramipril drug products, a robust HPLC-UV method is often sufficient. However, for bioanalytical studies or the investigation of trace-level impurities, a more sensitive and specific technique like LC-MS/MS is necessary.
References
A Comparative Guide to Analytical Methods for the Specific Determination of Ramiprilat Diketopiperazine
For researchers, scientists, and professionals in drug development, the accurate and specific quantification of impurities in active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. This guide provides a detailed comparison of various analytical methods for the determination of Ramiprilat diketopiperazine, a key degradation product of Ramipril. The specificity of these methods is crucial to differentiate the impurity from the active metabolite, Ramiprilat, and the parent drug, Ramipril.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of commonly employed analytical techniques for the analysis of Ramipril and its related compounds, including the diketopiperazine impurity. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods.
| Parameter | HPLC-UV | UPLC-DAD | LC-MS/MS |
| Specificity | Good, relies on chromatographic separation. Potential for interference from co-eluting compounds. | Excellent, provides high-resolution separation, minimizing peak overlap.[1][2] | Excellent, highly specific due to mass-to-charge ratio detection of parent and fragment ions.[3][4][5][6][7] |
| Linearity (Correlation Coefficient, r²) | >0.99[8] | >0.999[1][2] | ≥0.98[3] |
| Limit of Detection (LOD) | ~0.10 µg/mL[8] | Not explicitly stated for diketopiperazine | Not explicitly stated for diketopiperazine |
| Limit of Quantification (LOQ) | ~0.25 µg/mL[8] | Not explicitly stated for diketopiperazine | Ramiprilat: ~0.1-1.08 ng/mL[3][5][7] |
| Accuracy (% Recovery) | 98-102% | 98-102% | Ramiprilat: 81.0-101.8%[4][5] |
| Precision (%RSD) | <2% | <2% | Ramiprilat: <15% |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are representative protocols for HPLC-UV, UPLC-DAD, and LC-MS/MS methods used for the analysis of Ramipril and its impurities.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine quality control of Ramipril and its impurities in pharmaceutical formulations.
-
Instrumentation : A standard HPLC system equipped with a UV detector.[8]
-
Column : Ace C18 (5 µm, 4.6×250 mm i.d.) with a guard column.[8]
-
Mobile Phase : A mixture of 20 mM phosphate buffer (pH 2.5) containing 0.1% trifluoroacetic acid and acetonitrile in a 50:50 (v/v) ratio.[8]
-
Flow Rate : 1.0 mL/min.[8]
-
Detection : UV detection at 208 nm.[8]
-
Injection Volume : 10 µL.[8]
-
Sample Preparation : For tablets, a suitable number of tablets are crushed, dissolved in a diluent (e.g., mobile phase), sonicated, and filtered before injection.
2. Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UPLC-DAD)
This technique offers faster analysis times and higher resolution compared to conventional HPLC.
-
Instrumentation : A UPLC system with a photodiode array (PDA) detector.[1]
-
Column : Acquity UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).[1]
-
Mobile Phase : An isocratic mixture of a buffer solution (e.g., formate or phosphate buffer) and acetonitrile. One example uses a 67:33 ratio of buffer to acetonitrile.[1]
-
Flow Rate : 0.25 mL/min.[1]
-
Detection : PDA detection at 210 nm for Ramipril and its degradation products.[1][2]
-
Injection Volume : 2 µL.[1]
-
Sample Preparation : Similar to HPLC, involving dissolution, sonication, and filtration.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method, particularly suitable for bioanalytical studies and trace impurity analysis.
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer.[3][4][5][6][7]
-
Column : Various C18 columns are used, such as Chromolith speed rod RP 18e gold (50×4.6) or Waters Atlantis C18 (2.1 mm x 100 mm, 3 µm).[3][5]
-
Mobile Phase : A gradient or isocratic mixture of an aqueous phase (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[3][5]
-
Flow Rate : Typically in the range of 0.2-1.0 mL/min.
-
Ionization : Electrospray ionization (ESI) in positive ion mode is common.[3][6]
-
Detection : Selected Reaction Monitoring (SRM) is used for high specificity, monitoring specific precursor to product ion transitions.[5]
-
Sample Preparation : For biological samples like plasma, protein precipitation or solid-phase extraction is typically required before analysis.[3][6][7]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: General workflow for the analysis of this compound.
Logical Relationship of Method Specificity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. The following diagram illustrates the increasing specificity from HPLC-UV to LC-MS/MS.
Caption: Hierarchy of analytical method specificity.
References
- 1. Development and validation of a stability indicating UPLC... [degruyterbrill.com]
- 2. Development and validation of a stability indicating UPLC... [degruyterbrill.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. globalresearchonline.net [globalresearchonline.net]
Detecting Ramiprilat Diketopiperazine: A Comparative Guide to Analytical Limits
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. Ramiprilat diketopiperazine, a primary degradation product of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, requires sensitive analytical methods for its monitoring. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for this compound using various analytical techniques, supported by experimental data and detailed protocols.
Quantitative Comparison of Analytical Methods
The sensitivity of an analytical method is determined by its ability to detect and quantify minute amounts of an analyte. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound (Ramipril impurity D) | HPLC | ~0.030% [1] | ~0.091% [1] |
| Ramipril | UPLC | 0.57 µg/mL[2] | 1.73 µg/mL[2] |
| Ramiprilat | LC-MS/MS | Not explicitly stated | 1.08 ng/mL[3] |
| Ramipril | LC-MS/MS | Not explicitly stated | 1.09 ng/mL[3] |
Note: The LOD and LOQ for this compound are presented as a percentage relative to the Ramipril concentration in the sample. The values for UPLC and LC-MS/MS are for the parent drug and its active metabolite and are provided to illustrate the general sensitivity of these techniques.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the determination of this compound and related substances.
High-Performance Liquid Chromatography (HPLC) for Ramipril Impurities[1]
This method is validated for the determination of Ramipril and its specified impurities, including this compound.
-
Instrumentation: A liquid chromatograph equipped with a diode array detector.
-
Column: Inertsil ODS-3 (150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 0.2 g/L solution of sodium hexanesulfonate, with the pH adjusted to 2.7 using phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Solvent: A 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Gradient Elution:
Time (minutes) Mobile Phase A (%) Mobile Phase B (%) 0 70 30 15 40 60 20 40 60 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Test Solution: Prepare a solution with a concentration of 0.5 mg/mL of Ramipril in the solvent.
-
Reference Solution (a): Dilute the test solution to a concentration of 0.0025 mg/mL of Ramipril with the solvent.
-
Reference Solution (b): Prepare a solution containing a known concentration of this compound impurity standard in the solvent.
-
Ultra-Performance Liquid Chromatography (UPLC) for Ramipril and its Degradation Products[2]
This method is suitable for the rapid analysis of Ramipril and its degradation products.
-
Instrumentation: An Acquity UPLC system with a photodiode array (PDA) detector and a triple quadrupole (TQD) mass spectrometer.
-
Column: Acquity UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A mixture of Solution A (composition not specified in the abstract) and acetonitrile in a 67:33 ratio.
-
Flow Rate: 0.25 mL/min.
-
Detection Wavelength: 210 nm for Ramipril and its degradation products.
-
Injection Volume: 2 µL.
-
Mass Spectrometry (for identification of degradation products):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: MS scan over a range of 50–1,000 Da.
-
Cone Voltage: 33 V.
-
Capillary Voltage: 3.3 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of drug impurities like this compound.
Caption: General workflow for the analysis of drug impurities.
References
Safety Operating Guide
Safe Disposal of Ramiprilat Diketopiperazine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ramiprilat diketopiperazine, a known impurity and degradation product of Ramipril, requires careful handling and disposal due to its potential hazards.[1][2][3] This guide provides a step-by-step operational plan for its safe disposal, adhering to general best practices for pharmaceutical waste management.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to be aware of its associated hazards. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5] Therefore, appropriate personal protective equipment must be worn at all times.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: If handling fine powders or creating aerosols, a dust mask or respirator may be necessary.
Waste Segregation and Containment
Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should not be mixed with general laboratory or municipal trash.
-
Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not pour this waste down the drain, as this can lead to environmental contamination and may violate local regulations.[6]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
Containers for hazardous pharmaceutical waste are typically black, while non-hazardous pharmaceutical waste is often collected in blue containers.[7]
Disposal Procedures
The disposal of pharmaceutical waste is regulated by governmental bodies such as the Environmental Protection Agency (EPA) in the United States.[6][8] The exact procedure will depend on the classification of the waste (hazardous vs. non-hazardous) according to local, state, and national regulations.
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for chemical waste disposal. Always adhere to these guidelines first.
-
Waste Characterization: Determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) or other applicable regulations. The SDS for the compound should provide guidance on this. If in doubt, treat the waste as hazardous.[9]
-
Labeling: Ensure the waste container is accurately and clearly labeled with the chemical name ("this compound waste"), concentration (if in solution), and any associated hazard symbols.
-
Storage: Store the sealed waste container in a designated and secure waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and final disposal of the waste.[10] Most pharmaceutical waste is disposed of via incineration at a licensed facility.[7]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key hazard information from Safety Data Sheets.
| Hazard Statement | Classification | Precautionary Actions |
| H302: Harmful if swallowed | Acute Toxicity, Oral | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Disposal | - | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Data compiled from publicly available Safety Data Sheets.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. assets.lgcstandards.com [assets.lgcstandards.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ramiprilat diketopiperazine
This guide provides crucial safety and logistical information for the handling and disposal of Ramiprilat diketopiperazine, a key compound in pharmaceutical research and development. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Summary: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also suspected of damaging an unborn child.[4] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a potential for direct contact with dusts, mists, or aerosols.[4][5] | Protects against mechanical irritation from dust and potential splashes. |
| Hand Protection | Impervious, chemical-resistant gloves.[4][5] Consider double gloving for enhanced protection.[5] | Prevents skin contact, as the substance is harmful upon dermal absorption.[1] |
| Skin and Body Protection | A laboratory coat or work uniform is required.[5] For bulk processing or where skin contact is possible, impervious protective clothing such as sleevelets, aprons, or disposable suits should be used.[4][5] | Minimizes skin exposure and contamination of personal clothing. |
| Respiratory Protection | Required when dusts are generated or if the occupational exposure limit is exceeded.[4][6] An appropriate respirator with a sufficient protection factor should be used.[4] | Protects against inhalation, as the substance is harmful if inhaled.[1] |
Occupational Exposure Limits (OELs)
| Organization | TWA (Time-Weighted Average) |
| ACGIH | 10 mg/m³ |
| OSHA | 15 mg/m³ (as total dust) |
| Denmark | 6 mg/m³ |
| Greece | 10 mg/m³ (inhalable), 5 mg/m³ (respirable) |
| Ireland | 10 mg/m³ (inhalable), 4 mg/m³ (respirable) |
| Spain | 10 mg/m³ |
| Australia | 10 mg/m³ |
Data sourced from a Pfizer Material Safety Data Sheet for a Ramipril-containing product.[4]
Experimental Protocols: Handling and Disposal
Engineering Controls: All work with this compound should be conducted in a designated area with appropriate engineering controls.
-
Ventilation: Use local exhaust ventilation or perform all manipulations within a chemical fume hood to minimize inhalation exposure.[4] General room ventilation is considered adequate only if the process does not generate dust, mist, or fumes.[4]
-
Equipment: All bulk transfer equipment should be properly grounded and bonded to prevent static discharge, which could ignite fine dust particles.[4]
Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The designated work area within the fume hood should be clean and uncluttered.
-
Weighing and Transfer:
-
Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly after removing PPE.[4]
-
Decontaminate all surfaces and equipment used.
-
Spill Management Protocol:
-
Evacuation: Non-essential personnel should be evacuated from the affected area.[4]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so.[7] Do not allow the chemical to enter drains.[7]
-
Cleanup:
-
Cleanup operations should only be performed by trained personnel wearing appropriate PPE.[4]
-
For dry spills, use a damp cloth or a filtered vacuum to clean up the material, avoiding dust generation.[4]
-
Collect the spilled material and place it in a suitable, labeled, and sealed container for disposal.[4][7]
-
-
Decontamination: Thoroughly clean the spill area once the material has been removed.[4]
Waste Disposal Plan:
-
Containerization: All waste containing this compound must be placed in an appropriately labeled, sealed container.[4][7]
-
Disposal:
-
Disposal must be in accordance with local, regional, and national regulations.[2]
-
Do not dispose of with household garbage or allow the product to reach the sewage system.[2]
-
It is recommended that waste minimization be practiced.[4] The best available technology should be utilized to prevent environmental releases, which may include destructive techniques for waste and wastewater.[4]
-
Procedural Workflow
The following diagram illustrates the standard operational workflow for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.lgcstandards.com [assets.lgcstandards.com]
- 3. Ramipril diketopiperazine | C23H30N2O4 | CID 14520363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. merck.com [merck.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
